molecular formula C9H12BrN3 B1273595 5-Bromo-2-(piperidin-1-yl)pyrimidine CAS No. 57356-64-6

5-Bromo-2-(piperidin-1-yl)pyrimidine

Katalognummer: B1273595
CAS-Nummer: 57356-64-6
Molekulargewicht: 242.12 g/mol
InChI-Schlüssel: OSEFZQJCFCWHKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12BrN3 and its molecular weight is 242.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFZQJCFCWHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394312
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-64-6
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57356-64-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its application in drug discovery.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.

PropertyValueSource
Molecular Formula C₉H₁₂BrN₃[1]
Molecular Weight 242.12 g/mol [1]
Melting Point 58-63 °C
Boiling Point 358.1 °C at 760 mmHg
Density 1.473 g/cm³
Solubility Data not available; expected to be soluble in polar aprotic solvents like DMF and DMSO.[2]-
pKa Data not available-
LogP Data not available-
CAS Number 57356-64-6[1]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for the key parameters.

The melting point is a critical indicator of purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube.[3]

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[3]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[4]

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.

  • Apparatus: Thiele tube or a micro boiling point apparatus.[5][6]

  • Procedure (Micro Method):

    • A small amount of the liquid is placed in a small test tube (Durham tube).[7]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

    • The assembly is attached to a thermometer and heated in an oil bath within a Thiele tube.[7]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

  • Apparatus: Small test tubes, vortex mixer, analytical balance.

  • Procedure (Thermodynamic Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed test tube.

    • The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

    • The saturated solution is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility.

The pKa value is essential for predicting the ionization state of the compound at different pH values.

  • Apparatus: UV-Vis spectrophotometer with a 96-well plate reader, pH meter, and a set of buffers covering a wide pH range.

  • Procedure (UV-Metric Titration):

    • A stock solution of the compound is prepared in a co-solvent like DMSO.

    • A series of aqueous buffer solutions with known pH values are prepared.

    • The stock solution is diluted into each buffer solution in a 96-well plate.[9]

    • The UV-Vis spectrum of the compound is recorded for each pH.

    • Changes in the absorbance at specific wavelengths as a function of pH are used to generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa value of the compound.[10]

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water (or a buffer of physiological pH, e.g., pH 7.4, for LogD determination) are pre-saturated with each other.[11][12]

    • A known amount of this compound is dissolved in one of the phases.

    • The two phases are combined in a separatory funnel or vial in a defined volume ratio.[13]

    • The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.[11]

    • The concentration of the compound in each phase is determined analytically.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Application in Kinase Inhibitor Synthesis: A Workflow

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The bromo- and pyrimidine functionalities provide reactive sites for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to build more complex molecules that can interact with the ATP-binding site of kinases.

Below is a diagram illustrating a typical workflow for the synthesis and initial characterization of a potential kinase inhibitor starting from this compound.

G start This compound (Starting Material) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling with an Arylboronic Acid) start->reaction product Crude Kinase Inhibitor Candidate reaction->product purification Purification (e.g., Column Chromatography) product->purification pure_product Purified Compound purification->pure_product characterization Structural Characterization (NMR, Mass Spectrometry, HPLC) pure_product->characterization final_product Confirmed Kinase Inhibitor Candidate characterization->final_product

Caption: Synthetic and characterization workflow for a kinase inhibitor.

References

Technical Guide: Synthesis and Characterization of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the synthetic protocol, purification methods, and in-depth characterization data, including physical properties and spectroscopic analysis. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the C5 position offers a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The piperidine moiety at the C2 position can influence the compound's solubility, lipophilicity, and pharmacokinetic properties. This combination of features makes this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a suitable leaving group, such as a halogen, from the C2 position of a 5-bromopyrimidine ring by piperidine. The most common precursor for this synthesis is 5-bromo-2-chloropyrimidine. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the nucleophilic attack at the C2 position.

Reaction Scheme

The overall reaction is as follows:

5-bromo-2-chloropyrimidine reacts with piperidine in the presence of a base to yield this compound and the corresponding salt.

Experimental Protocol

Materials:

  • 5-bromo-2-chloropyrimidine

  • Piperidine

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous ethanol (10 mL per 1 g of starting material) in a round-bottom flask, add piperidine (1.2 eq).

  • Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow start Start dissolve Dissolve 5-bromo-2-chloropyrimidine in anhydrous ethanol start->dissolve add_reagents Add piperidine and triethylamine dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous workup (EtOAc, H2O, Brine) monitor->workup Reaction complete dry_concentrate Dry over Na2SO4 and concentrate workup->dry_concentrate purify Purify by flash chromatography dry_concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties
PropertyValue
CAS Number 57356-64-6
Molecular Formula C₉H₁₂BrN₃
Molecular Weight 242.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 58-63 °C
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35s2HH-4, H-6 (pyrimidine)
~3.60t4H-N-CH₂- (piperidine)
~1.65m6H-CH₂- (piperidine)

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161.5C-2 (pyrimidine)
~159.0C-4, C-6 (pyrimidine)
~105.0C-5 (pyrimidine)
~45.0-N-CH₂- (piperidine)
~25.5β-CH₂- (piperidine)
~24.5γ-CH₂- (piperidine)

Table 4: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)
ESI+242.0, 244.0

The presence of two major peaks with an intensity ratio of approximately 1:1 is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Logical Relationship of Characterization

Characterization cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Compound This compound HNMR ¹H NMR Compound->HNMR Confirms proton environment CNMR ¹³C NMR Compound->CNMR Confirms carbon skeleton MS Mass Spectrometry Compound->MS Confirms molecular weight and isotopic pattern MP Melting Point Compound->MP Indicates purity Appearance Appearance Compound->Appearance Physical state

Caption: Interrelation of characterization techniques.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The versatility of this molecule as a synthetic intermediate makes it a valuable asset for the development of novel compounds in the field of drug discovery.

In-Depth Technical Guide: 5-Bromo-2-(piperidin-1-yl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: 5-Bromo-2-(piperidin-1-yl)pyrimidine

CAS Number: 57356-64-6[1]

Molecular Formula: C₉H₁₂BrN₃[1]

Molecular Structure:

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound

Synonyms: (5-bromopyrimidin-2-yl)piperidine, 5-bromo-2-(1-piperidinyl)pyrimidine[1]

This pyrimidine derivative serves as a important building block in medicinal chemistry, particularly in the development of targeted therapies. Its structure, featuring a reactive bromine atom and a piperidine moiety, makes it a versatile intermediate for the synthesis of complex pharmaceutical compounds, most notably kinase inhibitors for cancer treatment.[2]

Physicochemical Properties
PropertyValue
Molecular Weight 242.12 g/mol
Melting Point 58-63 °C
Boiling Point 358.1 °C at 760 mmHg
Density 1.473 g/cm³
SMILES C1CCN(CC1)C2=NC=C(C=N2)Br[1]

Synthetic Utility and Experimental Protocols

This compound is a key starting material for the synthesis of various kinase inhibitors. The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity for specific kinase targets.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves its reaction with a suitable coupling partner, typically a boronic acid or an amine, in the presence of a palladium catalyst and a base.

G General Synthetic Workflow A This compound E Reaction Mixture A->E B Boronic Acid / Amine B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3, NaOtBu) D->E F Heating & Stirring E->F G Work-up & Purification F->G H Target Kinase Inhibitor G->H

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following is a general protocol for the coupling of an arylboronic acid with a bromopyrimidine derivative, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following is a general protocol that can be adapted for the coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Add the degassed toluene, followed by this compound and the amine.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.

Application in Kinase Inhibitor Synthesis

While specific, publicly available examples detailing the direct use of this compound for the synthesis of a named kinase inhibitor with corresponding IC50 values are limited in readily accessible literature, the general synthetic strategies outlined above are widely employed for analogous 5-bromopyrimidine starting materials to generate potent kinase inhibitors.

The pyrimidine core acts as a scaffold that mimics the adenine of ATP, allowing the inhibitor to bind to the ATP-binding site of a kinase. The substituents introduced via cross-coupling reactions at the 5-position are crucial for establishing specific interactions with the amino acid residues in the kinase active site, thereby determining the inhibitor's potency and selectivity.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

Many kinase inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. A hypothetical kinase inhibitor derived from this compound could potentially target a kinase within this pathway.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from Core Compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in the field of oncology. Its chemical properties allow for the straightforward introduction of diverse chemical moieties through well-established synthetic protocols, enabling the generation of libraries of compounds for screening and optimization in drug discovery programs. The continued exploration of derivatives of this compound holds promise for the development of new and effective treatments for a range of diseases.

References

Spectroscopic Profile of 5-Bromo-2-(piperidin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Bromo-2-(piperidin-1-yl)pyrimidine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents synthesized data based on the known spectroscopic characteristics of its constituent fragments: the 5-bromopyrimidine core and the piperidine ring. This guide is intended to serve as a reference for the identification and characterization of this compound and its analogs in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.4s2HH-4, H-6 (Pyrimidine ring)
~3.6t4HH-2', H-6' (Piperidine ring, α to N)
~1.6m6HH-3', H-4', H-5' (Piperidine ring)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~161C-2 (Pyrimidine ring, attached to piperidine)
~158C-4, C-6 (Pyrimidine ring)
~115C-5 (Pyrimidine ring, attached to Br)
~45C-2', C-6' (Piperidine ring, α to N)
~26C-3', C-5' (Piperidine ring)
~24C-4' (Piperidine ring)

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch (pyrimidine ring)
~2950-2850StrongAliphatic C-H stretch (piperidine ring)
~1600-1550StrongC=N and C=C stretching (pyrimidine ring)
~1450MediumCH₂ bending (piperidine ring)
~1300-1200MediumC-N stretching
~1050MediumC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
241/243[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)
158/160Fragment corresponding to the loss of the piperidine ring
84Fragment corresponding to the piperidine radical cation

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra would be proton-decoupled to simplify the spectrum to single lines for each carbon atom.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample could be cast on a salt plate from a volatile solvent. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe for a solid sample. The molecules would be ionized by a beam of electrons, and the resulting charged fragments would be separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. Poor solubility can impede formulation development and lead to erratic bioavailability, while instability can compromise the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. It outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. Furthermore, this document presents a framework for data presentation and visualization to aid researchers in their developmental efforts. While specific experimental data for this compound is not extensively available in public literature, this guide equips research and development teams with the necessary tools to generate and interpret this critical information.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological environments.

PropertyValueSource
CAS Number 57356-64-6Chemical Supplier Catalogs
Molecular Formula C₉H₁₂BrN₃Chemical Supplier Catalogs
Molecular Weight 242.12 g/mol Calculated
Predicted LogP 2.5 - 3.0Computational Prediction
Predicted pKa Basic: ~4.5 (pyrimidine ring nitrogen)Computational Prediction

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution characteristics. Kinetic solubility is often measured in early discovery to quickly assess compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for formulation development.[1][2]

Predicted Solubility

Computational tools can provide an initial estimate of a compound's aqueous solubility. Various machine learning models and algorithms, such as those implemented in software like ADMET Predictor™ or built on datasets like AqSolDB, can be used to predict the intrinsic solubility of this compound.[3][4] These in silico predictions are valuable for prioritizing compounds and designing experiments.

Experimental Protocols

This high-throughput method assesses the solubility of a compound that is first dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.[2][5][6][7]

Objective: To rapidly determine the concentration at which a compound precipitates from a supersaturated solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV-Vis, black for nephelometry)

  • Multichannel pipettes

  • Plate shaker

  • Nephelometer or UV-Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of final compound concentrations.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[5][7]

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation.[5][6]

    • UV-Vis Spectroscopy: For the direct UV method, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a UV-transparent plate and measure the absorbance at the λmax of the compound.[5][6]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

This method determines the equilibrium solubility of a compound in a specific solvent system and is considered the gold standard.[2][8][9]

Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.

Materials:

  • This compound (solid form)

  • Solvents of interest (e.g., water, PBS at various pH values, simulated gastric and intestinal fluids)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][9]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.[8][9][10] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Data Presentation for Solubility

The following table provides a template for summarizing the experimentally determined solubility data for this compound.

Assay TypeSolvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425
ThermodynamicWater~7.025
ThermodynamicPBS7.425
ThermodynamicSimulated Gastric Fluid (SGF)1.237
ThermodynamicSimulated Intestinal Fluid (SIF)6.837

Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and ensuring the quality, safety, and efficacy of a drug substance. Forced degradation studies are performed to accelerate the degradation process and produce potential degradants that might be observed under long-term storage conditions.[11][12]

Predicted Degradation Pathways

In silico tools like Zeneth can be employed to predict the potential degradation pathways of this compound under various stress conditions.[13][14][15][16][17] These predictions can help in designing focused forced degradation studies and in the identification of unknown degradation products.

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[18][19][20][21][22]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • A photostability chamber with controlled light and UV exposure

  • A temperature-controlled oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and 1 N HCl. Store at room temperature and elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[19]

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature and elevated temperatures for a defined period.[19]

    • Oxidation: Treat the sample solution with 3% H₂O₂ and 30% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[18]

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify and quantify the major degradation products.

    • Perform peak purity analysis using a PDA detector to ensure that the parent peak is free from any co-eluting impurities.

    • If an MS detector is used, tentative structures of the degradation products can be proposed based on their mass-to-charge ratios and fragmentation patterns.

Data Presentation for Stability

The results of the forced degradation study can be summarized in the following table format.

Stress ConditionReagent ConcentrationTemperature (°C)Duration% Assay of Parent Compound% DegradationNumber of Degradants% Area of Major Degradant
Acid Hydrolysis0.1 N HCl6024 h
Base Hydrolysis0.1 N NaOHRT24 h
Oxidation3% H₂O₂RT24 h
Thermal (Solid)N/A807 days
Thermal (Solution)N/A807 days
Photolytic (Solid)N/ARTICH Q1B
Photolytic (Solution)N/ARTICH Q1B

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare 10 mM stock in DMSO k2 Serial dilution in DMSO k1->k2 k3 Add to aqueous buffer (e.g., PBS) k2->k3 k4 Incubate (1-2h) with shaking k3->k4 k5 Measure precipitation (Nephelometry/UV) k4->k5 t1 Add excess solid to solvent t2 Equilibrate (24-72h) with shaking t1->t2 t3 Centrifuge to pellet solid t2->t3 t4 Filter supernatant t3->t4 t5 Quantify by HPLC-UV t4->t5

Caption: A flowchart illustrating the parallel workflows for kinetic and thermodynamic solubility assays.

Logical Flow for a Forced Degradation Study

G Forced Degradation Study Logic cluster_stress Apply Stress Conditions cluster_data Data Evaluation start Prepare compound solution and solid sample acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base ox Oxidation (H2O2) start->ox thermal Thermal (Heat) start->thermal photo Photolytic (Light/UV) start->photo analysis Analyze samples at time points using stability-indicating HPLC method acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis degradation Calculate % Degradation analysis->degradation products Identify & Quantify Degradants degradation->products pathway Propose Degradation Pathways products->pathway

Caption: A diagram showing the logical progression of a forced degradation study from sample preparation to data analysis.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential drug candidate. This guide provides a robust framework of standardized experimental protocols for these assessments. By systematically applying the described methods for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data needed for informed decision-making in lead optimization, formulation development, and regulatory submissions. The provided templates for data presentation and workflow visualizations are intended to facilitate clear and consistent documentation of these essential physicochemical characteristics.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in the structures of DNA and RNA nucleobases has made it a "privileged structure" for designing molecules that can interact with a wide array of biological targets. Among the vast family of pyrimidine derivatives, 5-Bromo-2-(piperidin-1-yl)pyrimidine has emerged as a particularly valuable heterocyclic building block. The presence of a reactive bromine atom at the 5-position and a piperidine moiety at the 2-position provides a unique combination of chemical handles for the synthesis of diverse compound libraries, especially in the pursuit of potent and selective kinase inhibitors.

This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and use in chemical synthesis.

PropertyValue
CAS Number 57356-64-6
Molecular Formula C₉H₁₂BrN₃
Molecular Weight 242.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Synthesis and Reactivity

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through a one-step reaction involving 2-bromomalonaldehyde and an appropriate amidine compound. This method offers a straightforward and efficient route to this class of compounds.

The chemical reactivity of this compound is dominated by the C-Br bond at the 5-position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide variety of substituents to the pyrimidine core.

Experimental Workflow for Cross-Coupling Reactions

The general workflow for utilizing this compound in palladium-catalyzed cross-coupling reactions is depicted below. This workflow highlights the key steps from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Catalyst/Ligand Addition Catalyst/Ligand Addition Reagent Addition->Catalyst/Ligand Addition Solvent Addition Solvent Addition Catalyst/Ligand Addition->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Figure 1: General experimental workflow for cross-coupling reactions.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The piperidine group can provide favorable physicochemical properties and engage in important interactions within the kinase active site, while the substituent introduced at the 5-position via cross-coupling can be varied to achieve potency and selectivity.

One of the key kinase families targeted by pyrimidine-based inhibitors is the Tropomyosin Receptor Kinase (TRK) family. TRK receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that are crucial for the development and function of the nervous system.[1][2] Gene fusions involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive various types of cancer.

The TRKA Signaling Pathway

The activation of TrkA by its ligand, Nerve Growth Factor (NGF), initiates a cascade of downstream signaling events that promote cell survival and proliferation.[1][3] This makes the TRKA signaling pathway a critical target for cancer therapy in tumors harboring NTRK1 fusions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds Dimerization Dimerization TrkA Receptor->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Ras Ras Autophosphorylation->Ras Activates PI3K PI3K Autophosphorylation->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Regulates Cell Survival & Proliferation Cell Survival & Proliferation Transcription Factors->Cell Survival & Proliferation

Figure 2: Simplified TRKA signaling pathway.
Pyrimidine Derivatives as TRKA Inhibitors

The versatility of the this compound building block allows for the synthesis of potent TRKA inhibitors. By employing Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, various aryl and heteroaryl moieties can be introduced at the 5-position. This has led to the discovery of compounds with significant inhibitory activity against TRKA. The table below summarizes the in vitro activity of exemplary pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors.[4]

CompoundCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6o 0.761.59
6p 0.671.34
6k 1.581.17
6r 0.200.97
6s 0.230.45
6t 0.090.45
Ribociclib (CDK2 ref.) 0.07-
Larotrectinib (TRKA ref.) -0.07

Experimental Protocols

The following sections provide detailed, exemplary protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

This protocol is based on a general method for the synthesis of 5-bromo-2-substituted pyrimidines.

Materials:

  • 2-Bromomalonaldehyde

  • Piperidine-1-carboximidamide hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add piperidine-1-carboximidamide hydrochloride (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromomalonaldehyde (1.0 equivalent) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Standard Schlenk line glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular scaffolds, particularly for the discovery of novel kinase inhibitors. The ability to readily introduce a wide range of substituents at the 5-position allows for the fine-tuning of pharmacological properties, making this compound an indispensable tool for researchers, scientists, and drug development professionals in the ongoing quest for new and effective medicines.

References

The Ascendancy of Brominated Pyrimidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and engage in various biological interactions.[1][2][3] The strategic introduction of a bromine atom onto the pyrimidine ring has emerged as a powerful tactic in drug design, significantly influencing the potency, selectivity, and pharmacokinetic properties of these molecules.[4] This guide provides an in-depth technical exploration of brominated pyrimidines, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows that underscore their therapeutic potential.

The Strategic Role of Bromine in Pyrimidine-Based Drug Design

The incorporation of a bromine atom into a pyrimidine scaffold is not a trivial substitution. It imparts several key physicochemical properties that can be exploited by medicinal chemists:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in protein backbones or side chains. This can enhance binding affinity and selectivity for the target protein.[4]

  • Modulation of Lipophilicity: Bromination increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and its overall pharmacokinetic profile.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[4]

  • Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]

Quantitative Analysis of Brominated Pyrimidine Derivatives

The following tables summarize the biological activities of representative brominated pyrimidine derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Brominated Pyrimidines as Kinase Inhibitors
Compound/Drug CandidateTarget Kinase(s)IC50 (nM)Cell Line(s)Reference(s)
DasatinibBcr-Abl, Src family<1K562[5]
Compound 22a Bcr-Abl2.3K562[6]
Compound 22b Bcr-Abl3.1K562[6]
Compound 23 Bcr-Abl1.8K562[6]
SI306Src11,200 (11.2 µM)U87[7]
GSK8612TBK1--[8]
Table 2: Brominated Pyrimidines as BRD4 Inhibitors
CompoundIC50 (µM)Cell LineReference(s)
Compound 4 0.029MDA-MB-231
Compound 7 0.042MDA-MB-231
Compound 6a 0.141MDA-MB-231
Compound 6b 0.077MDA-MB-231
WS-722-THP-1[9]
Compound 2C 40MCF-7[10]
Compound 2C 83HL-60[10]
Table 3: Brominated Pyrimidines as Antiviral Agents
CompoundVirusEC50 (µM)CC50 (µM)Cell LineReference(s)
Compound 65 (HAA-09)Influenza A0.03>100MDCK[2]
Compound 1 Zika Virus5.2120.0Huh-7[11]
Compound 8 Zika Virus~13 (EC99)>25Huh-7[11]
Compound 11 Zika Virus~13 (EC99)~20Huh-7[11]
Cmp1Human Cytomegalovirus---[12]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of brominated pyrimidines, based on established literature procedures.

Synthesis of 5-Bromopyrimidines

General Procedure for Bromination of Pyrimidines:

A common method for the synthesis of 5-bromopyrimidines involves the direct bromination of a pyrimidine derivative. For instance, the bromination of 2-hydroxypyrimidine can be achieved using bromine in an aqueous solution.[13]

  • Materials: 2-hydroxypyrimidine, bromine, deionized water, ice.

  • Procedure:

    • Dissolve 2-hydroxypyrimidine in deionized water in a reaction flask.

    • Cool the solution in an ice-water bath to below 5°C.

    • Slowly add bromine to the cooled solution with continuous stirring.

    • Allow the reaction to proceed at room temperature with continued stirring.

    • The resulting precipitate, 2-hydroxy-5-bromopyrimidine, is collected by filtration, washed with water until the filtrate is neutral, and dried.[13]

    • Further purification can be achieved by recrystallization from a suitable solvent like methanol.[13]

Suzuki-Miyaura Coupling for C-C Bond Formation:

The C-Br bond at the 5-position of the pyrimidine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.[2]

  • Materials: 5-bromo-2,4-dichloropyrimidine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • In a reaction vessel, combine 5-bromo-2,4-dichloropyrimidine, the desired arylboronic acid, and potassium carbonate.

    • Add a catalytic amount of Pd(PPh₃)₄.

    • Add a degassed mixture of 1,4-dioxane and water as the solvent.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

    • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 5-arylpyrimidine derivative.[2]

Biological Assays

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials: Kinase of interest, substrate, ATP, brominated pyrimidine inhibitor, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

    • Add serial dilutions of the brominated pyrimidine inhibitor to the reaction mixture.

    • Incubate the mixture at a specific temperature for a defined period to allow the kinase reaction to proceed.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

BRD4 Inhibition Assay (AlphaScreen):

This is a bead-based immunoassay used to measure the binding of BRD4 to acetylated histone peptides.

  • Materials: GST-tagged BRD4 bromodomain 1 (BD1), biotinylated histone H4 peptide, Glutathione AlphaLISA Acceptor beads, Streptavidin-coated Donor beads, brominated pyrimidine inhibitor.

  • Procedure:

    • Incubate the GST-tagged BRD4 BD1 with the biotinylated histone H4 peptide in the presence of varying concentrations of the brominated pyrimidine inhibitor.

    • Add Glutathione AlphaLISA Acceptor beads, which bind to the GST-tagged BRD4.

    • Add Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide.

    • In the absence of an inhibitor, the binding of BRD4 to the histone brings the Donor and Acceptor beads into proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm.

    • An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.

    • The IC50 value is determined by measuring the signal at different inhibitor concentrations.

Antiviral Assay (Cytopathic Effect Inhibition Assay):

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, CPE).

  • Materials: Host cell line, virus stock, brominated pyrimidine compound, cell culture medium, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

    • Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of serial dilutions of the brominated pyrimidine compound.

    • Include control wells with uninfected cells (cell control) and virus-infected cells without the compound (virus control).

    • Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells.

    • Assess cell viability using a suitable reagent. The absorbance or luminescence is read using a plate reader.

    • The EC50 (50% effective concentration) is calculated as the compound concentration that inhibits 50% of the viral CPE. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess the compound's toxicity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which brominated pyrimidines exert their effects is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathways

BMP2/SMAD1 Signaling Pathway:

Bone Morphogenetic Protein 2 (BMP2) signaling is crucial for bone formation. Some pyrimidine derivatives have been shown to promote osteogenesis by activating this pathway. The canonical pathway involves the phosphorylation of SMAD1, which then translocates to the nucleus to regulate gene expression.[14][15][16]

BMP2_SMAD1_Pathway BMP2 BMP2 BMPR BMP Receptor (Type I/II) BMP2->BMPR Binds pSMAD1 p-SMAD1/5/8 BMPR->pSMAD1 Phosphorylates Complex p-SMAD1/5/8-SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Expression (e.g., Runx2) Nucleus->Gene Regulates

Canonical BMP2/SMAD1 signaling pathway.

TBK1 Signaling Pathway:

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly in antiviral immunity. It gets activated by various stimuli, leading to the phosphorylation of transcription factors like IRF3, which induces the expression of type I interferons.[8][17][18][19]

TBK1_Pathway Virus Viral PAMPs (e.g., dsRNA) Sensor Cytosolic Sensor (e.g., RIG-I) Virus->Sensor Activates MAVS MAVS Sensor->MAVS Activates TBK1 TBK1 MAVS->TBK1 Recruits & Activates pIRF3 p-IRF3 TBK1->pIRF3 Phosphorylates Dimer p-IRF3 Dimer pIRF3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates IFN Type I Interferon (IFN-β) Gene Expression Nucleus->IFN Induces

TBK1-mediated antiviral signaling pathway.

Experimental Workflows

Fragment-Based Drug Discovery (FBDD) Workflow for Kinase Inhibitors:

FBDD is a powerful strategy for identifying novel kinase inhibitors. It starts with screening low-molecular-weight fragments and then growing or linking them to develop potent lead compounds.[6][20][21][22]

FBDD_Workflow Start Start Lib Fragment Library (Low MW compounds) Start->Lib Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen HitID Hit Identification & Validation Screen->HitID Struct Structural Biology (X-ray, Cryo-EM) HitID->Struct Structure Determination Opt Hit-to-Lead Optimization (Fragment Growing/Linking) HitID->Opt Informs Struct->Opt Guides Lead Lead Compound Opt->Lead

Workflow for fragment-based discovery of kinase inhibitors.

Lead Optimization Workflow:

Once a promising hit compound is identified, a rigorous lead optimization process is undertaken to improve its potency, selectivity, and pharmacokinetic properties.[23][24][25][26]

Lead_Optimization_Workflow Start Hit Compound SAR SAR-guided Chemical Synthesis Start->SAR InVitro In Vitro Assays (Potency, Selectivity) SAR->InVitro ADME ADME/Tox Profiling InVitro->ADME Data Data Analysis & Decision Making ADME->Data Data->SAR Iterative Design Candidate Preclinical Candidate Data->Candidate Meets Criteria

Iterative workflow for lead optimization in drug discovery.

Conclusion

Brominated pyrimidines represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The strategic incorporation of bromine significantly enhances the drug-like properties of pyrimidine derivatives, leading to potent and selective inhibitors for a range of biological targets. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of brominated pyrimidine-based drugs.

References

Potential Biological Activities of 5-Bromo-2-(piperidin-1-yl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-bromo-2-(piperidin-1-yl)pyrimidine represent a class of heterocyclic compounds with significant, yet largely unexplored, therapeutic potential. This technical guide synthesizes current knowledge on the distinct structural moieties—the 5-bromopyrimidine core and the 2-piperidinylpyrimidine scaffold—to project the probable biological activities of the combined molecule. Drawing from extensive research on related compounds, this document outlines potential anticancer, anti-inflammatory, and bone anabolic activities. Detailed hypothetical experimental protocols and potential signaling pathway involvement are presented to guide future research and development in this promising area of medicinal chemistry.

Introduction

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the 5-position and a piperidine ring at the 2-position of the pyrimidine core can significantly modulate its biological profile. The 5-bromo substitution is known to enhance the potency of various enzyme inhibitors, while the 2-piperidine moiety is a common feature in many kinase inhibitors. This guide provides a comprehensive overview of the extrapolated potential biological activities of this compound derivatives, based on the established activities of structurally related compounds.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of 5-bromopyrimidine and 2-piperidinylpyrimidine analogues, derivatives of this compound are anticipated to exhibit several key therapeutic actions:

  • Anticancer Activity: The 5-bromopyrimidine scaffold is a key component in several anticancer agents. Its presence suggests potential activity against various cancer cell lines. The 2-(piperidin-1-yl) group is frequently found in kinase inhibitors. Therefore, these derivatives are hypothesized to act as inhibitors of protein kinases crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Activity: Certain 2-aminopyrimidine derivatives bearing a piperidine moiety have been identified as potent inhibitors of IκB kinase (IKK-2), a key enzyme in the NF-κB signaling pathway. This pathway is central to the inflammatory response. Consequently, this compound derivatives are predicted to possess anti-inflammatory properties through the modulation of this pathway.

  • Bone Anabolic Activity: A notable study on a 5-bromopyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, revealed its potent bone anabolic effects. This activity was mediated through the BMP2/SMAD1 signaling pathway, suggesting that this compound derivatives could potentially promote osteogenesis and be explored for osteoporosis treatment.

Quantitative Data on Related Compounds

To provide a framework for the potential potency of this compound derivatives, the following table summarizes quantitative data from studies on structurally similar compounds.

Compound ClassTarget/AssayIC50/EC50Cell Line/EnzymeReference
Piperidinyl AminopyrimidineIKK-2 Inhibition1.30 µMIKK-2
N-(5-bromo...pyrimidin-2-yl)hexanamideOsteogenesis (ALP activity)1 pMC3H10T1/2
5-Bromo-7-azaindolin-2-one derivativeCytotoxicity2.357–3.012 μMHepG2, A549, Skov-3

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activities of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of the synthesized compounds.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Kinase Inhibition Assay (e.g., IKK-2 Kinase Assay)

This assay determines the direct inhibitory effect of the compounds on specific protein kinases.

  • Reaction Mixture Preparation: In a 96-well plate, the reaction is initiated by mixing the test compound (at various concentrations), recombinant human IKK-2 enzyme, and a biotinylated peptide substrate (e.g., biotin-IκBα) in a kinase assay buffer.

  • ATP Addition: The kinase reaction is started by the addition of ATP. The mixture is incubated for a specified time (e.g., 30 minutes) at 30°C.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Alkaline Phosphatase (ALP) Activity Assay for Osteogenesis

This assay is used to assess the potential of the compounds to promote osteoblast differentiation.

  • Cell Culture: Mouse mesenchymal stem cells (e.g., C3H10T1/2) are cultured in a suitable medium.

  • Compound Treatment: Cells are seeded in 24-well plates and treated with various concentrations of the test compounds in an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

  • Cell Lysis: After 7-14 days of treatment, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Activity Measurement: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. The enzymatic reaction is stopped by adding NaOH.

  • Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Data Analysis: ALP activity is normalized to the total protein content in each well. The results are expressed as a fold change relative to the vehicle-treated control.

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that could be modulated by this compound derivatives based on the activities of related compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Cytokine_Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases NF_kB_IkB NF-κB-IκB Complex IkB->NF_kB_IkB NF_kB->NF_kB_IkB Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Derivative 5-Bromo-2-(piperidin-1-yl) -pyrimidine Derivative Derivative->IKK_Complex Inhibits

Figure 1: Predicted inhibition of the NF-κB signaling pathway.

BMP2_SMAD1_Signaling_Pathway cluster_cytoplasm Cytoplasm BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binds SMAD1_5_8 SMAD1/5/8 BMPR->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Osteogenic_Genes Osteogenic Gene Transcription (e.g., RUNX2) Nucleus->Osteogenic_Genes Induces Derivative 5-Bromo-2-(piperidin-1-yl) -pyrimidine Derivative Derivative->BMPR Potentially Activates

Figure 2: Potential activation of the BMP2/SMAD1 signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking in the public domain, a systematic analysis of their core structural components strongly suggests a high potential for significant pharmacological effects. The predicted anticancer, anti-inflammatory, and bone anabolic activities warrant a dedicated research program for the synthesis and comprehensive biological evaluation of a library of these compounds. Future studies should focus on elucidating the specific molecular targets and mechanisms of action, as well as optimizing the structure-activity relationship to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for initiating such investigations.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the presence of a bromine atom at the 5-position and a piperidine moiety at the 2-position allows for diverse downstream functionalization, making it a valuable precursor for the synthesis of novel therapeutic agents. The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with piperidine.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds via two main pathways, primarily differing in the choice of the starting halopyrimidine.

Pathway A: From 5-Bromo-2-chloropyrimidine

The most common and direct approach utilizes 5-Bromo-2-chloropyrimidine as the starting material. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens. Piperidine, acting as a nucleophile, displaces the chloride ion to form the desired product. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Pathway for Synthesis from 5-Bromo-2-chloropyrimidine

G A 5-Bromo-2-chloropyrimidine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Piperidine B->C

Caption: Synthetic route via nucleophilic aromatic substitution.

Pathway B: From 2,5-Dibromopyrimidine

An alternative, though less direct, route involves the reaction of 2,5-dibromopyrimidine with piperidine. In this case, the bromine at the 2-position is more labile and susceptible to nucleophilic substitution compared to the bromine at the 5-position. This selectivity allows for the preferential displacement of the 2-bromo substituent by piperidine.

Quantitative Data Summary

The following table summarizes the key quantitative data extracted from the literature for the synthesis of this compound and its precursors.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloropyrimidinePiperidine, K₂CO₃Water60-65188 (analogous)[1]
2-Hydroxy-5-bromopyrimidinePhosphorus oxychloride, Toluene, TriethylamineToluene80-85675[1]
2-HydroxypyrimidineHydrobromic acid, Hydrogen peroxide-30-1008-14-[2][3]

Note: The yield for the reaction of 5-Bromo-2-chloropyrimidine with piperidine is based on an analogous reaction with piperazine and should be considered indicative.

Detailed Experimental Protocols

Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxy-5-bromopyrimidine[1]

Materials:

  • 2-Hydroxy-5-bromopyrimidine (35 g, 0.2 mol)

  • Phosphorus oxychloride (61.3 g, 0.4 mol)

  • Toluene (200 mL)

  • Triethylamine (40.5 g)

  • 10% Sodium carbonate aqueous solution

  • Ice water

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, a mixture of 2-hydroxy-5-bromopyrimidine and toluene is prepared in a reaction flask.

  • Phosphorus oxychloride is added to the suspension.

  • Triethylamine is added dropwise at 35 °C.

  • The reaction mixture is heated to 80-85 °C and stirred for 6 hours. The reaction progress is monitored by HPLC.

  • After the reaction is complete (less than 2% starting material remaining), the mixture is cooled.

  • The mixture is concentrated under reduced pressure to remove the majority of toluene and phosphorus oxychloride.

  • The reaction solution is carefully poured into ice water at 10 °C.

  • The pH of the aqueous solution is adjusted to 8-9 with a 20% sodium carbonate aqueous solution.

  • The aqueous layer is extracted with ether.

  • The organic phase is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-bromo-2-chloropyrimidine.

Experimental Workflow for 5-Bromo-2-chloropyrimidine Synthesis

G A Mix 2-Hydroxy-5-bromopyrimidine and Toluene B Add POCl3 and Triethylamine A->B C Heat to 80-85°C for 6h B->C D Cool and Concentrate C->D E Pour into Ice Water and Adjust pH D->E F Extract with Ether E->F G Wash, Dry, and Concentrate F->G H 5-Bromo-2-chloropyrimidine G->H

Caption: Step-by-step synthesis of the key intermediate.

General Protocol for the Synthesis of this compound

This protocol is based on analogous nucleophilic aromatic substitution reactions on 2-chloropyrimidines.[1]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Piperidine (2.5 eq)

  • Potassium carbonate (1.5 eq)

  • Water

  • Chloroform

Procedure:

  • A stirred solution of piperidine and potassium carbonate in water is prepared in a reaction vessel.

  • 5-Bromo-2-chloropyrimidine is added in batches to the solution at 50-65 °C.

  • The reaction mixture is stirred at 60-65 °C for 1 hour.

  • The mixture is then cooled to 35 °C.

  • The aqueous mixture is extracted three times with chloroform.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Reaction Mechanism

The synthesis of this compound from 5-Bromo-2-chloropyrimidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is typically fast and results in the formation of the final substituted product, this compound.

Logical Relationship of the SNAr Mechanism

G cluster_0 Reaction Steps A Nucleophilic Attack by Piperidine B Formation of Meisenheimer Complex A->B C Elimination of Chloride Ion B->C D Product Formation C->D

Caption: Key stages of the nucleophilic substitution.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution of 5-Bromo-2-chloropyrimidine with piperidine. This reaction is generally high-yielding and proceeds under relatively mild conditions. The availability of the starting materials and the robustness of the SNAr reaction make this an efficient and scalable method for producing this key intermediate for drug discovery and development. Further optimization of reaction conditions, such as solvent and base selection, may lead to improved yields and purity.

References

In-Depth Technical Guide: Safety and Handling of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-(piperidin-1-yl)pyrimidine (CAS No: 57356-64-6). The information herein is intended to support laboratory personnel, researchers, and drug development professionals in the safe use, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound.[1] Its structure consists of a pyrimidine ring substituted with a bromine atom and a piperidinyl group.[1] This compound is typically a solid at room temperature.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 57356-64-6[2][3][4][5]
Molecular Formula C₉H₁₂BrN₃[1][4][5]
Molecular Weight 242.12 g/mol [1][5]
Appearance White solid[1]
Boiling Point 358.1 °C at 760 mmHg

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: Aaron Chemicals Safety Data Sheet[2]

Pictograms:

alt text

Signal Word: Warning [2]

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Storage: Store at room temperature.[2][3] Keep container tightly closed in a dry and well-ventilated place.

First-Aid Measures
  • If Swallowed: Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2] Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[2]

  • Special Hazards Arising from the Chemical: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[2] Avoid dust formation.[2] Avoid breathing vapours, mist or gas.[2] Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[2] Avoid breathing dust.[2]

  • Environmental Precautions: Do not let product enter drains.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[2] Sweep up and shovel.[2] Keep in suitable, closed containers for disposal.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows.

RiskAssessment cluster_assessment Risk Assessment Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks GHS Data Control Risks Control Risks Assess Risks->Control Risks Severity & Likelihood Safe Handling Protocol Safe Handling Protocol Control Risks->Safe Handling Protocol

Caption: Risk assessment workflow for handling this compound.

SpillResponse Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Decontaminate Clean Up->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Caption: Emergency spill response procedure for this compound.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The pyrimidine scaffold, a key heterocyclic motif, is a common feature in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.

5-Bromo-2-(piperidin-1-yl)pyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various boronic acids, a critical transformation for the generation of diverse compound libraries in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1_r2 reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 (Coupled Product) reductive_elimination->r1r2 r1x R1-X (Aryl Halide) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound can be achieved under various conditions. The choice of catalyst, base, and solvent can significantly influence the reaction yield and time. Below is a summary of typical conditions adapted from protocols for structurally similar bromopyrimidines.[1][2][3]

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1590[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>15High
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1588[1]
43-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[1][4]
5(Het)arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (1.5-2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[2][3]

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1][2]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)[1][2]

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

General Experimental Workflow

G General Experimental Workflow A Preparation of Reagents B Reaction Setup under Inert Atmosphere A->B C Addition of Reactants and Catalyst B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Extraction E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Detailed Procedure
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[1][2]

  • Solvent Addition : To the flask containing the solid mixture, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyrimidine).[1][2]

  • Reaction Conditions : Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1][2]

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1][5]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(piperidin-1-yl)pyrimidine.[1]

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

  • Low Yield : If the reaction shows low conversion, consider increasing the reaction temperature, using a different phosphine ligand, or employing a more active pre-catalyst. Ensure that all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the palladium catalyst.

  • Side Products : The formation of homo-coupled products can sometimes be observed. This can be minimized by ensuring a slow addition of the base or by using a different base such as cesium carbonate.[6]

  • Difficult Purification : If the product is difficult to separate from the catalyst byproducts, consider filtering the reaction mixture through a pad of celite before work-up or using a scavenger resin to remove residual palladium.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 5-aryl-2-(piperidin-1-yl)pyrimidine derivatives. The provided protocol, based on established procedures for similar substrates, offers a reliable starting point for researchers in drug discovery and medicinal chemistry. Optimization of the reaction conditions may be necessary for specific boronic acids to achieve maximum yields.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the development of novel therapeutics. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize it at the 5-position opens avenues for the synthesis of diverse compound libraries.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine to form a Pd(II) complex.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-(piperidin-1-yl)pyrimidin-5-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

The selection of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Reaction Parameters for Analogous Systems

EntryAryl BromideAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF65N/A83
24-Bromopyridinen-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane100N/A96
34-BromopyridineAniline[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPhToluene100N/A91
4N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amineVaries(PPh₃)₂PdCl₂XantphosNaOtBuTolueneRefluxN/A27-82[4][5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the initial setup.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-(piperidin-1-yl)pyrimidin-5-amine.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup: - this compound - Pd Precatalyst & Ligand - Base B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Reagent Addition: - Anhydrous, degassed solvent - Amine B->C D Reaction: Heat at 80-110 °C C->D E Monitoring: TLC or LC-MS D->E F Workup: - Cool to RT - Dilute with organic solvent - Filter through celite E->F Reaction Complete G Extraction: Wash with H₂O and brine F->G H Drying & Concentration: - Dry over Na₂SO₄ - Concentrate in vacuo G->H I Purification: Flash column chromatography H->I J Final Product I->J G Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amido [R¹-Pd(II)L₂(NHR²R³)]⁺Br⁻ PdII_Aryl->PdII_Amido Amine Coordination PdII_Amido_Neutral R¹-Pd(II)L₂(NR²R³) PdII_Amido->PdII_Amido_Neutral Deprotonation BaseH Base-H⁺Br⁻ PdII_Amido_Neutral->Pd0 Reductive Elimination Product R¹-NR²R³ ArylHalide R¹-Br (this compound) Amine R²R³NH Base Base

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] Its structural similarity to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is a key aspect of designing novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

5-Bromo-2-(piperidin-1-yl)pyrimidine is a versatile building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2] The 2-piperidinyl group can contribute to the overall physicochemical properties of the final compounds, potentially influencing solubility, cell permeability, and metabolic stability.

These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The document also includes information on relevant signaling pathways, quantitative biological data for representative compounds, and protocols for kinase inhibition assays.

Targeted Signaling Pathways

Pyrimidine-based inhibitors have been successfully developed to target a multitude of kinases involved in oncogenic signaling pathways. Below are representations of key pathways that can be targeted by inhibitors derived from the this compound scaffold.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4][5] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.

BTK_Signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB NF-κB Activation IP3_DAG->NF_kB Proliferation B-cell Proliferation and Survival NF_kB->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway and Inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is common in many cancers, leading to genomic instability.

Aurora_Signaling CellCycle G2 Phase AuroraA Aurora A CellCycle->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitosis Spindle->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Aurora A Kinase Signaling in Mitosis.

Synthesis of Kinase Inhibitors

The synthesis of kinase inhibitors from this compound typically involves a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 5-position. The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with aryl or heteroaryl boronic acids, while the Buchwald-Hartwig amination is employed for the formation of C-N bonds with various amines.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Starting Material This compound Coupling Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura or Buchwald-Hartwig Start->Coupling Purification Purification Column Chromatography Coupling->Purification Characterization Characterization NMR, MS Purification->Characterization Final Final Product|{Kinase Inhibitor} Characterization->Final

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the pyrimidine ring.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-2-(piperidin-1-yl)pyrimidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an amine with the 5-bromo position of the pyrimidine core.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Biological Evaluation

The synthesized compounds are evaluated for their ability to inhibit the target kinase using biochemical assays and for their anti-proliferative effects in relevant cancer cell lines.

Experimental Workflow: Biological Screening

Screening_Workflow Compound Synthesized Inhibitor Biochemical Biochemical Assay (e.g., Kinase-Glo) Compound->Biochemical CellBased Cell-Based Assay (e.g., MTT, CellTiter-Glo) Compound->CellBased IC50 Determine IC50 Biochemical->IC50 Lead Lead Compound Identification IC50->Lead GI50 Determine GI50 CellBased->GI50 GI50->Lead

Caption: Workflow for biological screening of kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Prepare a master mix containing the kinase, substrate, and kinase buffer. Add this mix to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors. While specific data for compounds directly derived from this compound is limited in the public domain, the provided data for structurally related compounds illustrates the potential of this scaffold.

Compound IDTarget KinaseModification from Core ScaffoldIC₅₀ (nM)Cell LineCellular Potency (GI₅₀, nM)
A IKK-2Phenylamino at C5, piperidinylamino at C2, with aromatic piperazinosulfonyl1300--
B IRAK42,4-diaminopyrimidine core with 5-aryl substitution27--
C PIM-1Pyrido[2,3-d]pyrimidine core11.4MCF-7570
D CHK15-(1-methyl-1H-pyrazol-4-yl), 2-amino, 3-(piperidin-3-yloxy)picolinonitrile0.4Z-13813

Data is compiled from various sources for illustrative purposes and represents the activity of related pyrimidine scaffolds.[3][5][7][8]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and the potential for rapid diversification through established cross-coupling methodologies make it an attractive scaffold for drug discovery programs targeting various kinases implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for the design, synthesis, and evaluation of novel kinase inhibitors based on this promising chemical entity.

References

Application Notes and Protocols for C-N Cross-Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbon-Nitrogen (C-N) cross-coupling reactions are fundamental transformations in modern organic synthesis, crucial for the construction of arylamines and related structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed process, has become a cornerstone methodology for creating C-N bonds due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods like the Ullmann condensation.[3][4]

These application notes provide a detailed overview of the experimental conditions for the C-N cross-coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine with various amines. The C-Br bond at the 5-position of the pyrimidine ring is the more reactive site for palladium-catalyzed cross-coupling compared to C-H bonds, allowing for selective functionalization.[5] Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[6][7]

General Reaction Scheme:

The reaction involves the coupling of this compound with a primary or secondary amine (R¹R²NH) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 5-amino-2-(piperidin-1-yl)pyrimidine derivative.

General Reaction Scheme for Buchwald-Hartwig Amination

Key Parameters for Optimization:

Successful Buchwald-Hartwig amination requires the careful optimization of several parameters:

  • Palladium Precursor: Common precursors include Pd₂(dba)₃ and Pd(OAc)₂, which generate the active Pd(0) catalyst in situ.[5] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[8]

  • Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step to form the C-N bond.[1][6] Commonly used ligands include biarylphosphines like XPhos, SPhos, and RuPhos, as well as bidentate ligands like BINAP and DPPF.[3][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is frequently used. Other bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be effective, particularly in Suzuki-type couplings which share mechanistic similarities.[7]

  • Solvent: Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5][10]

  • Temperature: Reaction temperatures typically range from 80-110 °C.[5] The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst system.

Comparative Data of Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)[Pd(allyl)Cl]₂ (2 mol%)SPhos Pre-catalyst (4 mol%)
Ligand XPhos (4-8 mol%)SPhos (4-8 mol%)RuPhos (8-16 mol%)(Integrated in pre-catalyst)
Base NaOtBu (1.4 equiv.)K₃PO₄ (2.5 equiv.)LiHMDS (2.5 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent Toluene1,4-DioxaneTHFDMF
Temperature 100 °C110 °C65 °C100 °C
Amine Scope Primary & Secondary AminesAnilines, Heterocyclic AminesPrimary AminesCyclic Secondary Amines
Reference [7][9][5][9][6]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N cross-coupling of this compound with a generic amine (e.g., morpholine).

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2-1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Subsequently, add the amine coupling partner (e.g., morpholine) via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.[7]

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-coupled product.[7]

Visualized Workflows and Mechanisms

Buchwald-Hartwig Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex (Ar)(X)Pd(II)L₂ A->B + Ar-X C Amine Coordination [(Ar)(X)Pd(II)L₂(R₂NH)] B->C + R₂NH - HX D Amide Complex (Ar)(R₂N)Pd(II)L₂ C->D - Base·HX D->A Reductive Elimination E Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Workflow start Setup reagents Add Reagents: Substrate, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Solvent & Amine inert->solvent reaction Heat & Stir (e.g., 100 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Cool & Quench, Aqueous Work-up monitor->workup Reaction Complete purify Concentrate & Purify (Chromatography) workup->purify product Product purify->product

Caption: Step-by-step experimental workflow for C-N cross-coupling.

References

Application Notes: 5-Bromo-2-(piperidin-1-yl)pyrimidine as a Key Intermediate in the Synthesis of Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several small-molecule inhibitors approved for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). The pyrimidine scaffold is a common core structure in many of these inhibitors due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the EGFR kinase domain. The strategic functionalization of the pyrimidine ring is key to achieving high potency and selectivity. 5-Bromo-2-(piperidin-1-yl)pyrimidine is a valuable and versatile building block in the synthesis of novel EGFR inhibitors. The bromine atom at the 5-position provides a reactive handle for introducing various substituents via cross-coupling reactions, while the 2-piperidyl group can contribute to favorable pharmacokinetic properties and additional interactions within the binding site.

This document provides detailed application notes on the utility of this compound in the synthesis of EGFR inhibitors, including experimental protocols for key synthetic transformations and a summary of the biological activity of representative compounds.

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[3][4][5] Small-molecule EGFR inhibitors typically act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P P EGFR->P Grb2/Shc Grb2/Shc SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis P->Grb2/Shc P->PI3K EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Mechanism of Inhibition.

Synthetic Strategy and Experimental Protocols

The bromine atom of this compound allows for the facile introduction of various aryl, heteroaryl, or amino groups at the C5 position, which is crucial for interacting with the hinge region of the EGFR kinase domain. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Intermediate_A 5-Aryl-2-(piperidin-1-yl)pyrimidine Derivative Suzuki->Intermediate_A Intermediate_B 5-(Arylamino)-2-(piperidin-1-yl)pyrimidine Derivative Buchwald->Intermediate_B Aryl_Boronic Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic->Suzuki Aniline Substituted Aniline Aniline->Buchwald Final_Product EGFR Inhibitor Intermediate_A->Final_Product Intermediate_B->Final_Product

Caption: General Synthetic Workflow for EGFR Inhibitors.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(piperidin-1-yl)pyrimidine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted aryl or heteroaryl boronic acid/ester.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid/ester (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (5 mL of 1,4-dioxane and 1.25 mL of water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(piperidin-1-yl)pyrimidine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)-2-(piperidin-1-yl)pyrimidine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G1, 0.0005 equivalents)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the substituted aniline (1.1 mmol), the base (2.0 mmol), and the palladium pre-catalyst (0.0005 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 100-130 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrates with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 5-(arylamino)-2-(piperidin-1-yl)pyrimidine derivative.

Biological Activity of Representative Pyrimidine-Based EGFR Inhibitors

The following tables summarize the in vitro biological activity of several pyrimidine-based EGFR inhibitors, demonstrating the potency that can be achieved with this scaffold. While not all compounds are directly synthesized from this compound, they represent the types of structures and activities that can be targeted using this intermediate.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrimidine-Based EGFR Inhibitors

Compound IDTarget EGFR MutantIC₅₀ (nM)Reference
1 L858R/T790M20[6]
2 L858R/T790M38[6]
3 Wild-Type15[6]
4 L858R/T790M48[6]
5ab --[7]
15c Wild-Type5[7]
15c T790M26[7]

Table 2: Anti-proliferative Activity of Selected Pyrimidine-Based EGFR Inhibitors against Cancer Cell Lines

Compound IDCell LineEGFR StatusIC₅₀ (µM)Reference
5ab HCT116-0.011[7]
5ab MCF-7-0.043[7]
5ab Hep3B-0.049[7]
15c A549Wild-Type1.09[7]
15c PC-3-1.23[7]
15c MCF-7-1.34[7]

Conclusion

This compound serves as a highly valuable and adaptable starting material for the synthesis of novel and potent EGFR inhibitors. Its chemical properties allow for the strategic introduction of diverse functionalities at the C5 position, enabling the fine-tuning of inhibitory activity and pharmacokinetic profiles. The provided synthetic protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for elaborating this key intermediate into a library of potential drug candidates. The biological data for structurally related compounds underscore the promise of the 2-(piperidin-1-yl)pyrimidine scaffold in the development of next-generation EGFR-targeted therapies. Researchers in the field of drug discovery are encouraged to explore the potential of this building block in their synthetic campaigns.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(piperidin-1-yl)pyrimidine. This versatile building block is a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a foundational guide for the functionalization of the pyrimidine core.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce diverse substituents at the 5-position is crucial for structure-activity relationship (SAR) studies.[1] Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations due to the reactive C-Br bond at the 5-position.[1][2]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters.[3] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a generic 5-bromopyrimidine with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[3]
22-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[3]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1584[3]
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1578[3]
53-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[3]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of bromo-heterocycles with arylboronic acids.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[3]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv, 5 mol%).[4]

  • Add degassed 1,4-dioxane and water to the flask via cannula.[3]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[3]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) catalyst Add Catalyst: Pd(PPh₃)₄ prep->catalyst solvent Add Solvents: 1,4-Dioxane/H₂O catalyst->solvent react Heat and Stir (85-95 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Cool, Dilute, and Wash monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling this compound with a variety of amines.[5][6]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table presents general conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Secondary AminePd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene110-12024Moderate to Excellent[7]
2Secondary Amine (Microwave)Pd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene1300.5Moderate to Excellent[7]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (7 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.2 equiv)

  • Anhydrous Toluene

  • Reaction flask or microwave vial

  • Inert atmosphere (Argon)

Procedure:

  • In a reaction flask under an argon atmosphere, combine this compound (1.0 equiv), the desired amine (2.2 equiv), Pd₂(dba)₃ (5 mol %), XPhos (7 mol %), and t-BuONa (2.2 equiv).[7]

  • Add dry toluene to the flask.[7]

  • Heat the reaction mixture to 110-120 °C in an oil bath for 24 hours.[7]

  • Alternatively, for microwave heating, irradiate the mixture at 130-150 °C for 10-30 minutes.[7]

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., dichloromethane).[7]

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-Br Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)(HNR'R'')]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L)-NR'R'' Amine_complex->Amido_complex Deprotonation BaseH [Base-H]⁺ Amine_complex->BaseH Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Reactant_ArBr Ar-Br Reactant_ArBr->OA_complex Reactant_Amine HNR'R'' Reactant_Amine->Amine_complex Base Base Base->Amine_complex

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, a key transformation for introducing alkynyl moieties.[8]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table provides general conditions for the Sonogashira coupling of 5-bromopyrimidine, which can be applied to this compound.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)
1Terminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF60-1003
2Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N or other amineTHF or DMFRT - 1002-24
Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of a 5-bromopyrimidine with a terminal alkyne.[1][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous DMF

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.[1]

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).[8]

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.[8]

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[8]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Visualization: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow start Start prep Prepare Flask under Inert Atmosphere: - Add this compound - Add Pd Catalyst and CuI start->prep reagents Add Reagents: - Anhydrous Solvent (DMF) - Base (Et₃N) - Terminal Alkyne prep->reagents reaction Heat and Stir (60-100 °C) reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Workup: - Cool to RT - Dilute and Wash monitor->workup purification Purification: - Column Chromatography workup->purification end Final Product purification->end

Caption: General workflow for a Sonogashira cross-coupling reaction.

References

Functionalization of 5-Bromo-2-(piperidin-1-yl)pyrimidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and quantitative data for the functionalization of the pyrimidine ring in 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a guide to common and effective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of novel drug candidates. The bromine atom at the 5-position allows for a variety of functionalization reactions, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as nucleophilic aromatic substitution, providing a toolkit for the diversification of this important heterocyclic core.

Core Functionalization Methodologies

The primary strategies for the functionalization of this compound revolve around palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and are generally high-yielding.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-pyrimidine with an organoboron reagent.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction mixture is degassed and heated at 80-100 °C under an inert atmosphere for 2-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyrimidines:

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O901575-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O1001280-90
3Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (3)DMF110870-80

Note: The data presented are for representative Suzuki-Miyaura reactions of similar brominated pyrimidines and are intended as a starting point for optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromo-pyrimidine and a terminal alkyne.

Sonogashira reactant1 This compound product 5-(R-C≡C)-2-(piperidin-1-yl)pyrimidine reactant1->product Sonogashira Coupling reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) Co-catalyst catalyst->product base Amine Base base->product

Caption: Sonogashira Coupling Workflow.

Experimental Protocol:

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) are added.[3][4] The reaction is typically stirred at room temperature to 80 °C under an inert atmosphere until completion, as monitored by TLC or LC-MS. The workup involves filtration through celite, removal of the solvent under reduced pressure, and purification of the residue by column chromatography.[3]

Quantitative Data for Sonogashira Coupling of Related Bromopyrimidines:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF60485-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (2.5)THFRT680-90
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃ (2)Dioxane80575-85

Note: The data presented are for representative Sonogashira reactions of similar brominated pyrimidines and are intended as a starting point for optimization.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming a C-N bond between the bromo-pyrimidine and a primary or secondary amine.[5]

Buchwald_Hartwig reactant1 This compound product 5-(R¹R²N)-2-(piperidin-1-yl)pyrimidine reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand catalyst->product base Strong Base base->product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.). The aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by an anhydrous solvent such as toluene or dioxane. The reaction is heated to 80-110 °C and monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromo-heterocycles:

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001670-85
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1101265-80
3BenzylaminePdCl₂(dppf) (5)-Cs₂CO₃ (2.5)DMF902460-75

Note: The data presented are for representative Buchwald-Hartwig aminations of similar bromo-heterocycles and are intended as a starting point for optimization.

Stille Coupling

The Stille coupling involves the reaction of the bromo-pyrimidine with an organostannane reagent to form a C-C bond.[6]

Stille_Coupling reactant1 This compound product 5-R-2-(piperidin-1-yl)pyrimidine reactant1->product Stille Coupling reactant2 R-Sn(Bu)₃ reactant2->product catalyst Pd Catalyst catalyst->product

Caption: Stille Coupling Workflow.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in an anhydrous solvent like toluene or DMF is degassed and heated at 80-120 °C under an inert atmosphere.[6][7] The reaction progress is followed by TLC or GC-MS. Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The organic layer is washed with an aqueous solution of KF to remove tin byproducts, followed by water and brine.[7] After drying and concentration, the crude product is purified by column chromatography.[7]

Quantitative Data for Stille Coupling of Related Bromo-heterocycles:

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)Toluene1101670-80
22-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)DMF1001275-85
3(Vinyl)tributylstannanePd(OAc)₂ (2) / P(furyl)₃ (4)Dioxane902465-75

Note: The data presented are for representative Stille couplings of similar bromo-heterocycles and are intended as a starting point for optimization.

Nucleophilic Aromatic Substitution (SNAr)

While less common for C-Br bonds compared to more activated halides, under certain conditions, direct displacement of the bromide with a strong nucleophile can occur, particularly given the electron-deficient nature of the pyrimidine ring.

Experimental Protocol:

This compound (1.0 equiv.) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., an alkoxide, thiolate, or a secondary amine, 1.5-3.0 equiv.) is added, often in the presence of a base like K₂CO₃ or NaH if the nucleophile is not already anionic. The reaction mixture is heated, typically between 80 °C and 150 °C, and monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Troubleshooting and Optimization

Low yields or the formation of side products can often be addressed by systematically varying the reaction parameters. A decision tree for troubleshooting common issues in palladium-catalyzed cross-coupling reactions is presented below.

Troubleshooting start Low Yield catalyst Vary Pd Source and Ligand start->catalyst base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) start->base solvent Change Solvent (e.g., Dioxane, Toluene, DMF, THF) start->solvent temp Adjust Temperature start->temp reagents Check Reagent Purity and Stoichiometry start->reagents

Caption: Troubleshooting Guide for Low Yields.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse array of substituted pyrimidines. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to effectively utilize this key building block in the discovery of novel therapeutic agents. Careful optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed representative protocol for the scale-up synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the development of various pharmaceutically active compounds. The described synthetic route is designed to be robust, scalable, and amenable to industrial production, focusing on efficiency, safety, and product purity.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The development of a scalable and cost-effective synthesis is crucial for advancing drug candidates from discovery to clinical trials and commercial production. Key challenges in the industrial synthesis of such compounds include ensuring high purity, managing potential thermal sensitivity, and developing efficient purification methods.[1] This document outlines a reliable two-step synthetic approach suitable for producing kilogram quantities of the target compound. The synthesis involves an initial nucleophilic aromatic substitution reaction followed by purification.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-halogenated pyrimidine with piperidine. A common and cost-effective starting material is 2,4-dichloro-5-bromopyrimidine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for selective substitution by piperidine.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a multi-kilogram scale.

Materials and Equipment:

  • 2,4-dichloro-5-bromopyrimidine

  • Piperidine

  • Triethylamine (Et₃N)

  • Toluene

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Activated carbon

  • Silica gel for column chromatography

  • Appropriate-sized glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry glass-lined reactor, charge toluene (10 L).

  • Addition of Reactants: To the toluene, add 2,4-dichloro-5-bromopyrimidine (1.0 kg, 4.39 mol). Stir the mixture to ensure dissolution.

  • Add triethylamine (0.61 kg, 6.03 mol) to the reactor.

  • Piperidine Addition: Slowly add piperidine (0.41 kg, 4.82 mol) to the reaction mixture at a controlled rate to maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decolorization: Add activated carbon (50 g) to the organic solution and stir for 30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon and magnesium sulfate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.

Safety Precautions:

  • All operations should be carried out in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • 2,4-dichloro-5-bromopyrimidine is a hazardous substance; handle with care.

  • Piperidine is a flammable and corrosive liquid; handle with appropriate precautions.

Data Presentation

ParameterValue
Starting Material 2,4-dichloro-5-bromopyrimidine
Scale 1.0 kg
Reagents Piperidine, Triethylamine
Solvent Toluene
Reaction Temperature Reflux (110-115°C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (by HPLC) >98%

Table 1: Summary of Quantitative Data for the Scale-Up Synthesis.

StepParameterSpecification
Reaction Monitoring In-process control (IPC)HPLC or TLC
Starting material consumption< 2%
Purification Column ChromatographySilica Gel
EluentEthyl acetate/Hexanes gradient
Final Product AppearanceOff-white to pale yellow solid
Purity (HPLC)≥ 98.0%
Melting PointTo be determined
Structure confirmation¹H NMR, ¹³C NMR, Mass Spectrometry

Table 2: Key Experimental Parameters and Specifications.

Visualizations

Synthesis_Pathway cluster_reactants Reactants 2,4-dichloro-5-bromopyrimidine 2,4-dichloro-5-bromopyrimidine Toluene_Reflux Toluene_Reflux 2,4-dichloro-5-bromopyrimidine->Toluene_Reflux Piperidine Piperidine Piperidine->Toluene_Reflux Triethylamine Triethylamine Triethylamine->Toluene_Reflux Product This compound Toluene_Reflux->Product

Caption: Reaction scheme for the synthesis of this compound.

Scale_Up_Workflow A Reactor Charging (Toluene, 2,4-dichloro-5-bromopyrimidine, Et3N) B Controlled Addition of Piperidine A->B C Reaction at Reflux (4-6 hours) B->C D Work-up (Aqueous Washes) C->D E Drying and Decolorization D->E F Filtration E->F G Solvent Evaporation F->G H Column Chromatography Purification G->H I Product Drying H->I J Final Product QC I->J

Caption: Workflow diagram for the scale-up synthesis and purification process.

References

Application Notes and Protocols: 5-Bromo-2-(piperidin-1-yl)pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight fragments that can be elaborated into potent and selective drug candidates. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs, particularly as a hinge-binding motif in kinase inhibitors. This document outlines the potential application of 5-Bromo-2-(piperidin-1-yl)pyrimidine as a fragment in FBDD campaigns, targeting protein kinases.

While direct experimental data for this specific fragment is not extensively available in the public domain, its constituent moieties—the 5-bromopyrimidine and the 2-(piperidin-1-yl)pyrimidine—are well-represented in the design of kinase inhibitors. The bromine atom at the 5-position serves as a useful vector for fragment growth and optimization through structure-activity relationship (SAR) studies, allowing for the introduction of various substituents to explore the binding pocket. The 2-piperidinyl group can contribute to binding interactions and influence physicochemical properties such as solubility.

These application notes provide a generalized framework and protocols for utilizing this compound in an FBDD workflow, from initial screening to hit validation and elaboration.

Physicochemical Properties and Fragment Library Inclusion

This compound is a suitable candidate for inclusion in a fragment library based on the "Rule of Three," a set of guidelines for fragment-like molecules.

PropertyValue (Predicted)"Rule of Three" Guideline
Molecular Weight~256.1 g/mol < 300 Da
cLogP~2.5≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds1≤ 3

Application in Kinase Inhibitor Discovery

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This compound, as a substituted 2-aminopyrimidine analog, is a promising starting point for developing selective kinase inhibitors.

A hypothetical FBDD campaign targeting a protein kinase could proceed as follows:

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Screening Primary Screening (e.g., Thermal Shift Assay, NMR, SPR) Hit_ID Initial Hit Identification Screening->Hit_ID Biophysical Biophysical Validation (e.g., ITC, SPR) Hit_ID->Biophysical Validate Hits Structural Structural Biology (X-ray Crystallography) Biophysical->Structural SAR Structure-Activity Relationship (SAR) via Chemical Synthesis Structural->SAR Guide Design Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Candidate Selection

Figure 1: A general workflow for a fragment-based drug design campaign.

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol outlines a high-throughput method to identify fragments that bind to and stabilize a target protein.

Materials:

  • Target protein (e.g., a protein kinase) at a concentration of 2-10 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye. The final concentration of the dye should be 5x.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the wells to a final concentration of 100-500 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

Data Presentation:

FragmentConcentration (µM)ΔTm (°C)
This compound200+2.5
Control Fragment A200+0.2
Control Fragment B200+3.1
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction.

Materials:

  • Target protein (20-50 µM) in ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • This compound (200-500 µM) in the same ITC buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 20-30 larger injections.

  • Initiate the titration.

  • Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Data Presentation:

FragmentKd (µM)nΔH (kcal/mol)-TΔS (kcal/mol)
This compound1501.1-5.2-1.8
Protocol 3: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.

Materials:

  • Highly pure and concentrated target protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment.

Procedure:

  • Co-crystallization: Mix the protein with a 2-5 fold molar excess of the fragment and set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

  • Soaking: Alternatively, grow apo-crystals of the protein and then soak them in a solution containing the fragment (1-10 mM) for a defined period.

  • Harvest and cryo-protect the crystals.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Refine the structure and model the fragment into the observed electron density.

Hit-to-Lead Optimization and Signaling Pathway

Once the binding mode of this compound is confirmed, structure-based design can be employed to improve its potency and selectivity. The bromine atom at the 5-position provides a convenient synthetic handle for introducing new chemical moieties to probe for additional interactions within the binding site.

SAR_Strategy Start This compound (Initial Fragment Hit) Suzuki Suzuki Coupling (Introduce aryl/heteroaryl groups) Start->Suzuki Sonogashira Sonogashira Coupling (Introduce alkynyl groups) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Introduce amino groups) Start->Buchwald Potency Improved Potency & Selectivity Suzuki->Potency Sonogashira->Potency Buchwald->Potency

Figure 2: Potential strategies for hit-to-lead optimization.

For a kinase target, the ultimate goal is to modulate its activity within a cellular signaling pathway. For instance, if the target is a kinase involved in a cancer-related pathway, the optimized inhibitor would be expected to block downstream signaling events.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Cell Proliferation Downstream2->Proliferation Inhibitor Optimized Inhibitor (Derived from Fragment) Inhibitor->TargetKinase

Figure 3: Hypothetical signaling pathway inhibited by an optimized fragment.

Conclusion

This compound represents a promising, albeit underexplored, fragment for FBDD campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability of the 5-bromo position make it an attractive starting point for the development of potent and selective inhibitors. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers to initiate and advance FBDD projects utilizing this and similar fragments. Further experimental validation is required to fully elucidate the potential of this specific compound.

Application of 5-Bromo-2-(piperidin-1-yl)pyrimidine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(piperidin-1-yl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom on the pyrimidine core and a piperidine moiety, makes it an ideal scaffold for the generation of diverse compound libraries through parallel synthesis. The pyrimidine ring is a common motif in a multitude of biologically active compounds, and the piperidine group can enhance solubility and provide a vector for interacting with biological targets. Parallel synthesis, a key technology in modern drug discovery, enables the rapid and efficient synthesis of large numbers of distinct but structurally related molecules, significantly accelerating the identification and optimization of lead compounds.[1] This application note provides detailed protocols for the use of this compound in the parallel synthesis of novel compound libraries via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Features and Applications

The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents, enabling the exploration of the chemical space around the pyrimidine core. The piperidine group at the 2-position can contribute to favorable pharmacokinetic properties.

Potential therapeutic applications for compounds derived from this scaffold are broad and include, but are not limited to:

  • Oncology

  • Inflammatory Diseases

  • Central Nervous System (CNS) Disorders

  • Infectious Diseases

Data Presentation

The following tables summarize representative quantitative data for typical cross-coupling reactions involving this compound. Yields and purity are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)Purity (%) (LC-MS)
1Phenylboronic acid5-Phenyl-2-(piperidin-1-yl)pyrimidine85>95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine82>95
33-Pyridinylboronic acid5-(Pyridin-3-yl)-2-(piperidin-1-yl)pyrimidine78>90
42-Thiopheneboronic acid5-(Thiophen-2-yl)-2-(piperidin-1-yl)pyrimidine75>90

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)Purity (%) (LC-MS)
1AnilineN-Phenyl-2-(piperidin-1-yl)pyrimidin-5-amine75>95
2Morpholine5-(Morpholino)-2-(piperidin-1-yl)pyrimidine80>95
3BenzylamineN-Benzyl-2-(piperidin-1-yl)pyrimidin-5-amine72>90
4Indole5-(1H-Indol-1-yl)-2-(piperidin-1-yl)pyrimidine65>90

Experimental Protocols

The following are detailed protocols for the parallel synthesis of compound libraries using this compound. These protocols are designed for execution in a 24 or 96-well plate format.

Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a variety of boronic acids.

Materials:

  • This compound

  • Array of aryl- or heteroarylboronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF)

  • 24 or 96-well reaction block with magnetic stirring

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in 1,4-Dioxane).

    • Prepare stock solutions of a diverse set of boronic acids (e.g., 0.3 M in 1,4-Dioxane).

    • Prepare a stock solution of the base (e.g., 2 M aqueous K₂CO₃).

    • Prepare a stock solution of the palladium catalyst (e.g., 0.02 M in 1,4-Dioxane).

  • Reaction Setup:

    • To each well of the reaction block, add the boronic acid solution (1.2 equivalents).

    • Add the this compound stock solution (1.0 equivalent).

    • Add the aqueous base solution (2.0 equivalents).

    • Add the palladium catalyst solution (0.05 equivalents).

  • Reaction Execution:

    • Seal the reaction block with a cap mat.

    • Purge the block with an inert gas.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The progress of the reaction can be monitored by LC-MS.[2]

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate to each well and mix.

    • Add water and mix. Allow the layers to separate.

    • Transfer the organic layer to a new plate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude products can be purified by parallel flash chromatography or preparative HPLC.

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a library of amines.

Materials:

  • This compound

  • Array of primary or secondary amines

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • 24 or 96-well reaction block with magnetic stirring

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in Toluene).

    • Prepare stock solutions of a diverse set of amines (e.g., 0.24 M in Toluene).

    • Prepare a suspension of the base (e.g., 0.5 M in Toluene).

    • Prepare a stock solution of the palladium catalyst and ligand (e.g., 0.01 M Pd₂(dba)₃ and 0.02 M XPhos in Toluene).

  • Reaction Setup (under inert atmosphere):

    • To each well of a dry reaction block, add the base suspension (1.5 equivalents).

    • Add the amine solution (1.2 equivalents).

    • Add the this compound stock solution (1.0 equivalent).

    • Add the catalyst/ligand solution (Pd: 0.02 equivalents, Ligand: 0.04 equivalents).

  • Reaction Execution:

    • Seal the reaction block with a cap mat.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-18 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride to each well.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the products using parallel purification techniques as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows and the general reaction schemes.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reagent_prep_s Reagent Preparation reaction_setup_s Reaction Setup (24/96-well plate) reagent_prep_s->reaction_setup_s reaction_s Heating under Inert Atmosphere reaction_setup_s->reaction_s workup_s Aqueous Work-up reaction_s->workup_s purification_s Parallel Purification workup_s->purification_s analysis_s Library Analysis (LC-MS, NMR) purification_s->analysis_s

Caption: Workflow for Parallel Suzuki-Miyaura Coupling.

G cluster_buchwald Buchwald-Hartwig Amination Workflow reagent_prep_b Reagent Preparation reaction_setup_b Reaction Setup (Inert Atmosphere) reagent_prep_b->reaction_setup_b reaction_b Heating under Inert Atmosphere reaction_setup_b->reaction_b workup_b Quenching and Aqueous Work-up reaction_b->workup_b purification_b Parallel Purification workup_b->purification_b analysis_b Library Analysis (LC-MS, NMR) purification_b->analysis_b

Caption: Workflow for Parallel Buchwald-Hartwig Amination.

G cluster_reactions Cross-Coupling Reactions start suzuki Suzuki-Miyaura (R-B(OH)2, Pd cat., Base) start->suzuki Arylation buchwald Buchwald-Hartwig (R-NH2, Pd cat., Base, Ligand) start->buchwald Amination library Diverse Compound Library suzuki->library buchwald->library

Caption: Reaction pathways for library synthesis.

References

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals maximize the yield of Suzuki-Miyaura coupling reactions with 5-Bromo-2-(piperidin-1-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the most common causes?

A1: Low yields with this substrate often stem from its specific structural features. The primary challenges are:

  • Catalyst Inhibition: The pyrimidine ring nitrogen and the piperidinyl nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation, which halts the catalytic cycle.[1] This is a known issue with nitrogen-containing heterocycles.[2]

  • Substrate Reactivity: While the C-Br bond is generally reactive in Suzuki couplings, the electron-donating nature of the piperidinyl group can decrease the reactivity of the C-Br bond towards the initial oxidative addition step.[1]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the bromopyrimidine.[3][4]

Q2: I'm observing significant amounts of a byproduct that appears to be the debrominated starting material. What is causing this dehalogenation and how can I prevent it?

A2: The formation of 2-(piperidin-1-yl)pyrimidine is a result of a dehalogenation side reaction. After the initial oxidative addition of the bromopyrimidine to the Pd(0) catalyst, the resulting complex can react with sources of hydride in the reaction mixture.[3]

  • Potential Hydride Sources: Common sources include amine bases or alcohol solvents.

  • Troubleshooting Steps:

    • Optimize Reaction Time: Minimize reaction time to reduce the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1]

    • Choice of Base and Solvent: Avoid using bases or solvents that can easily act as hydride donors. Consider screening alternative inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6]

Q3: My boronic acid seems to be decomposing during the reaction. How can I confirm this and what can I do to mitigate it?

A3: The decomposition of your boronic acid is likely due to protodeboronation, where the carbon-boron bond is cleaved, especially under basic aqueous conditions.[4][5] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[3]

  • Confirmation: You can often detect the arene byproduct (Ar-H) corresponding to your boronic acid by LC-MS analysis of the crude reaction mixture.

  • Troubleshooting Steps:

    • Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[1][2] These are more resistant to premature decomposition and hydrolysis.[7]

    • Anhydrous Conditions: While some water is often beneficial or necessary for Suzuki couplings, especially to dissolve the base, using strictly anhydrous conditions can minimize protodeboronation.[5]

    • Base Selection: Screen different bases. While a strong base is often required, excessively harsh conditions can accelerate decomposition. K₃PO₄ and Cs₂CO₃ are often effective choices.[5][6]

    • Slow-Release Strategy: Employing MIDA boronates allows for the slow release of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition pathways.[5][7]

Q4: What are the best starting conditions for a Suzuki coupling with this compound?

A4: A robust starting point for optimizing the coupling of this challenging substrate would be:

  • Catalyst System: A pre-catalyst featuring a bulky, electron-rich phosphine ligand is highly recommended. Good choices include Pd₂(dba)₃ (2 mol%) with a ligand like XPhos or SPhos (4 mol%).[2][6] These ligands are known to be effective for coupling electron-rich and heteroaryl halides.[1]

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[6]

  • Solvent: A degassed mixture of an ethereal solvent and water, such as 1,4-dioxane/water (4:1 v/v).[6][8]

  • Temperature: Start with a temperature screen between 80 °C and 110 °C.[6][9]

  • Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxidation.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) known to be effective for challenging heteroaryl couplings.[1][2] 2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species.
Suboptimal Temperature Perform a temperature screen, typically from 80 °C to 120 °C. Microwave irradiation can also be effective for rapid heating and shorter reaction times.[6][10]
Poor Reagent Quality Ensure solvents are anhydrous (if intended) and properly degassed. Use fresh, high-purity reagents.[6]
Multiple Side Products Protodeboronation 1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[1] 2. Modify Base/Solvent: Use a milder base or anhydrous conditions.[5]
Homocoupling of Boronic Acid 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.[3] 2. Slow Addition: Add the boronic acid or ester slowly to the reaction mixture to keep its concentration low.[5]
Dehalogenation 1. Change Base/Solvent: Avoid potential hydride donors. 2. Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.[1]
Reaction Works for Some Boronic Acids but Not Others Electronic Effects Boronic acids with electron-withdrawing groups can slow the transmetalation step. More forcing conditions (higher temperature, stronger base) may be required.[11]
Steric Hindrance Ortho-substituted arylboronic acids are sterically demanding. Catalyst systems with very bulky ligands (e.g., XPhos, RuPhos) are often necessary to facilitate these couplings.[2][12]

Data Presentation: Reaction Condition Screening

The following tables summarize recommended starting conditions for Suzuki-Miyaura couplings involving challenging bromopyrimidines. These should serve as a starting point for optimization.

Table 1: Recommended Catalyst Systems for Heteroaryl Bromide Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, or RuPhos1-5Excellent for electron-rich and sterically hindered heteroaryl halides.[2][6]
Pd(PPh₃)₄None3-10A classic, all-in-one catalyst, but may be less effective for this specific substrate.[10]
PdCl₂(dppf)None2-5Good general catalyst, effective in many systems but may require higher temperatures.[13]

Table 2: Base and Solvent Compatibility

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2-31,4-Dioxane / H₂O80-110A robust and widely used system for difficult couplings.[6][8]
Cs₂CO₃2-31,4-Dioxane / H₂O80-110Often more effective than other carbonates but more expensive.[14]
K₂CO₃2-3Toluene / H₂O / EtOH80-100A common, cost-effective choice, but may be less effective than phosphates.[10]
NaOtBu1.5-2Toluene or Dioxane80-110A strong base, often used in anhydrous conditions. Can promote side reactions.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and requires optimization for each specific boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 100 °C).[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Substrate, Boronic Acid, Base) setup 2. Reaction Setup (Add solids to flask) reagents->setup inert 3. Inert Atmosphere (Evacuate & backfill with Argon) setup->inert catalyst 4. Catalyst Addition (Add Pd source & Ligand) inert->catalyst solvent 5. Solvent Addition (Add degassed solvent) catalyst->solvent reaction 6. Reaction (Heat with stirring) solvent->reaction monitoring 7. Monitoring (TLC / LC-MS) reaction->monitoring workup 8. Work-up (Quench, Extract) monitoring->workup Reaction Complete purify 9. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

troubleshooting_suzuki start Low Yield or No Reaction cause_cat Catalyst Inhibition? start->cause_cat cause_side Side Reactions? start->cause_side cause_cond Suboptimal Conditions? start->cause_cond sol_cat Use Bulky Ligand (e.g., XPhos, SPhos) Increase Catalyst Loading cause_cat->sol_cat Probable sol_side_proto Protodeboronation: Use Boronic Ester Anhydrous Conditions cause_side->sol_side_proto Deborylated SM sol_side_dehalo Dehalogenation: Optimize Time Change Base/Solvent cause_side->sol_side_dehalo Debrominated SM sol_cond Screen Temperature Screen Base (K3PO4, Cs2CO3) Screen Solvent cause_cond->sol_cond Always check

Caption: Troubleshooting decision tree for optimizing Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause of problems and providing actionable solutions.

Issue Potential Cause Recommended Action
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the starting material is still present, consider increasing the reaction time or temperature. A typical temperature range for this type of nucleophilic aromatic substitution is 60-100°C.
2. Impure Starting Materials: 5-Bromo-2-chloropyrimidine may be of low purity or degraded.- Verify the purity of 5-Bromo-2-chloropyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. The melting point should be in the range of 73-79°C. - If necessary, purify the starting material by recrystallization.
3. Inactive Reagents: Piperidine may be of poor quality or contain water.- Use freshly distilled piperidine. - Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the starting material.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Side Products: This is the most common cause of impurity. See the "Common Side Reactions" section below for details.- Optimize reaction conditions to minimize side product formation (see table below). - Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product.
2. Degradation of Product: The product may be unstable under the reaction or workup conditions.- Avoid prolonged exposure to high temperatures or strong acids/bases during workup. - Ensure prompt extraction and purification after the reaction is complete.
Common Side Reactions
Side Reaction Description Mitigation Strategies
Hydrolysis of Starting Material The chloro group at the C2 position of 5-Bromo-2-chloropyrimidine can be displaced by water or hydroxide ions, especially at elevated temperatures and in the presence of a base, to form 5-bromo-2-hydroxypyrimidine.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Use a non-aqueous base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
Di-substitution Although the chloro group at C2 is significantly more reactive, under forcing conditions (high temperature, long reaction time, large excess of piperidine), a second molecule of piperidine can displace the bromo group at the C5 position, leading to the formation of 2,5-di(piperidin-1-yl)pyrimidine.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of piperidine. - Maintain a moderate reaction temperature and monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed.
Reaction with Solvent In some cases, nucleophilic solvents (e.g., alcohols) can compete with piperidine and react with the starting material.- Use non-nucleophilic, aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or 1,4-dioxane.
Optimization of Reaction Conditions to Minimize Side Products
ParameterRecommended ConditionRationale
Stoichiometry (Piperidine) 1.0 - 1.2 equivalentsMinimizes the risk of di-substitution.
Temperature 60 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.
Solvent Aprotic, non-nucleophilic (e.g., DMF, DMSO, MeCN, 1,4-dioxane)Prevents the solvent from participating in the reaction.
Base Non-aqueous base (e.g., TEA, DIPEA)Scavenges HCl without introducing water, which could lead to hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture and oxygen, preventing hydrolysis and potential degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the C2 chloro group more reactive than the C5 bromo group in nucleophilic aromatic substitution?

A1: The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution. The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms more electrophilic. The C2 and C4/C6 positions are particularly activated. In 5-bromo-2-chloropyrimidine, the chloro group at the C2 position is more readily displaced than the bromo group at the C5 position because the C2 position is more electron-deficient.

Q2: What is the role of the base in this reaction?

A2: The reaction of 5-bromo-2-chloropyrimidine with piperidine generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl. This prevents the protonation of piperidine, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.

Q3: How can I effectively purify the final product?

A3: The purification strategy will depend on the impurities present.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is often a good starting point.

  • Recrystallization: If the product is a solid and the main impurity has different solubility characteristics, recrystallization can be a simple and effective purification method.

  • Acid-Base Extraction: The product, containing a basic piperidine moiety, can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the purified product.

Q4: Can I use a different amine instead of piperidine?

A4: Yes, this reaction is generally applicable to a wide range of primary and secondary amines. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require higher temperatures or longer reaction times.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Piperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq) and triethylamine (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualization

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction sm_present Starting Material Present check_reaction->sm_present Yes sm_absent Starting Material Absent check_reaction->sm_absent No increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp check_workup Review Workup Procedure sm_absent->check_workup product_loss Product Lost During Workup/Purification check_workup->product_loss Potential Issue check_reagents Check Purity of Starting Materials & Reagents check_workup->check_reagents No Obvious Issue optimize_workup Optimize Extraction and Purification product_loss->optimize_workup impure_reagents Impure/Degraded Reagents check_reagents->impure_reagents Impure pure_reagents Reagents are Pure check_reagents->pure_reagents Pure purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents re_run Re-run Reaction with Pure Reagents pure_reagents->re_run

Caption: Troubleshooting workflow for low yield.

Purification of 5-Bromo-2-(piperidin-1-yl)pyrimidine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-(piperidin-1-yl)pyrimidine from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2,5-dibromopyrimidine or piperidine, and over-reacted byproducts. A significant byproduct can be the formation of a bis-substituted pyrimidine, where a second piperidine molecule displaces the remaining bromine atom. Additionally, residual solvents from the reaction and workup can be present.

Q2: Which analytical techniques are recommended for monitoring the purity of this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. For more detailed analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: How can I visualize this compound and its impurities on a TLC plate?

A3: this compound is a UV-active compound due to the pyrimidine ring and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3][4] Staining with iodine vapor or a potassium permanganate solution can also be used for visualization.[1][4]

Q4: What are the general approaches for purifying crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oily product instead of crystals The compound may have a low melting point or be impure, leading to melting point depression. The chosen solvent may be too good a solvent.Try a different solvent or a solvent mixture. If the product is an oil at room temperature, purification by column chromatography is recommended. Consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline.
No crystal formation upon cooling The solution is not saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of pure product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Ensure the minimum amount of hot solvent is used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The impurity has similar solubility characteristics to the product in the chosen solvent.Try a different recrystallization solvent or a solvent pair. If impurities persist, column chromatography may be necessary for complete separation.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities The solvent system (mobile phase) is not optimal. The column was not packed properly.Systematically screen for an optimal mobile phase using TLC. A common starting point for brominated heterocycles is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Ensure the column is packed uniformly without any cracks or channels.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture.
Streaking of the product on the column The compound is not fully soluble in the mobile phase. The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent to the mobile phase. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce streaking.
Co-elution of the product with an impurity The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system with different selectivities (e.g., using dichloromethane instead of ethyl acetate). Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Table of Potential Recrystallization Solvents:

Solvent/Solvent SystemRationale
Ethanol or IsopropanolOften good for moderately polar compounds.
Ethyl Acetate / HexanesA versatile solvent pair allowing for fine-tuning of polarity. Dissolve in hot ethyl acetate and add hexanes until turbidity appears, then clarify with a few drops of hot ethyl acetate.
Dichloromethane / HexanesAnother common solvent pair for compounds of intermediate polarity.
Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using the chosen mobile phase (a low polarity mixture, e.g., 95:5 hexanes:ethyl acetate).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elute the Column: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Increase Polarity (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table of Suggested Mobile Phases for Column Chromatography:

Mobile Phase SystemRationale
Hexanes / Ethyl AcetateA standard and versatile system for compounds of moderate polarity. The ratio can be adjusted based on the polarity of the impurities.
Dichloromethane / MethanolA more polar system that can be used if the product is not eluting with hexanes/ethyl acetate. Start with a low percentage of methanol.
Toluene / Ethyl AcetateAn alternative non-polar/polar system that can offer different selectivity.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Analysis TLC/HPLC Analysis Crude->Analysis Decision Assess Purity and Impurity Profile Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity / Crystalline Solid Column Column Chromatography Decision->Column Low Purity / Oily Product / Multiple Impurities Waste Impurities/Side Products Recrystallization->Waste Analysis_Recrys TLC/HPLC Analysis Recrystallization->Analysis_Recrys Check Purity Column->Waste Analysis_Col TLC/HPLC Analysis Column->Analysis_Col Check Purity Pure_Product Pure this compound Analysis_Recrys->Column Purity < 98% Analysis_Recrys->Pure_Product Purity > 98% Analysis_Col->Pure_Product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Encountered Recrys_Issue Recrystallization Fails Start->Recrys_Issue Col_Issue Column Chromatography Fails Start->Col_Issue Oily Product Oils Out Recrys_Issue->Oily Yes No_Crystals No Crystals Form Recrys_Issue->No_Crystals No Low_Recovery Low Recovery Recrys_Issue->Low_Recovery If recovery is low Poor_Sep Poor Separation Col_Issue->Poor_Sep Yes No_Elution Product Doesn't Elute Col_Issue->No_Elution No Streaking Product Streaks Col_Issue->Streaking If streaking occurs Change_Solvent Change Solvent / Use Solvent Pair Oily->Change_Solvent Induce_Crys Induce Crystallization (Scratch, Seed) No_Crystals->Induce_Crys Minimize_Wash Use Minimal Cold Solvent for Washing Low_Recovery->Minimize_Wash Optimize_Mobile Optimize Mobile Phase via TLC Poor_Sep->Optimize_Mobile Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Add_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Streaking->Add_Modifier

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Suzuki Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of bromopyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a bromopyrimidine failing or giving a low yield?

Low yields or reaction failure in the Suzuki coupling of bromopyrimidines can be attributed to several factors. The inherent electronic properties of the pyrimidine ring, specifically the presence of nitrogen atoms, can lead to catalyst inhibition or deactivation. The lone pairs of electrons on the pyrimidine nitrogens can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, common side reactions such as protodeboronation of the boronic acid and homocoupling can consume starting materials and reduce the yield of the desired product. Suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, also play a significant role.[1][2]

Q2: How can I prevent catalyst deactivation when working with bromopyrimidines?

To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyrimidine nitrogen and stabilizing the active catalytic species.[3] Employing a pre-catalyst that rapidly forms the active Pd(0) species can also be beneficial.

Q3: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is often exacerbated by the presence of water and elevated temperatures. To minimize this, use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[4] Running the reaction under anhydrous conditions where possible can also be effective.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to prevent homocoupling.[4]

Q4: Which catalyst system is best for the Suzuki coupling of bromopyrimidines?

The optimal catalyst system is substrate-dependent. However, for many bromopyrimidine couplings, palladium-based catalysts are most effective. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. For more challenging couplings, particularly with less reactive bromopyrimidines, more advanced catalyst systems incorporating bulky phosphine ligands are often necessary.[1][2] Nickel-based catalysts have also been shown to be effective, particularly for creating bis(heterocyclic) frameworks.[5][6]

Q5: How do I select the appropriate base and solvent?

The choice of base and solvent is critical for a successful reaction.

  • Base: The base activates the boronic acid for transmetalation. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often a valuable optimization step.

  • Solvent: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The solvent system should be chosen to ensure adequate solubility of all reactants and the catalyst.[7] Degassing the solvent is critical to remove dissolved oxygen.

Data Presentation

The following tables summarize quantitative data from various studies on the Suzuki coupling of bromopyrimidines, providing a comparison of different reaction conditions.

Table 1: Comparison of Catalysts for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

CatalystLigandBaseSolventTime (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane2471
PdCl₂(PPh₃)₂PPh₃K₂CO₃1,4-Dioxane2436
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane2445
Pd(OAc)₂PCy₃K₂CO₃1,4-Dioxane2439

Table 2: Suzuki Coupling of 5-Bromopyrimidine with Various Boronic Acids [8][9]

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF10092
3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol12091
2-Thienylboronic acidPdCl₂(dppf)K₂CO₃Toluene11078

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Bromopyrimidine) pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L_n-R2 transmetalation->r1_pd_r2 R2-B(OR)2 (Boronic Acid) + Base reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Suzuki Coupling

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent Quality - Bromopyrimidine purity - Boronic acid quality (fresh?) - Catalyst activity - Base and solvent purity start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere maintained? - Solvents properly degassed? - Correct temperature? check_reagents->check_conditions Reagents OK optimize Systematic Optimization check_reagents->optimize Reagents faulty side_reactions Analyze for Side Products - Protodeboronation? - Homocoupling? check_conditions->side_reactions Conditions OK check_conditions->optimize Conditions suboptimal side_reactions->optimize Side products identified change_catalyst Screen Catalysts/Ligands (e.g., Pd(OAc)2, Pd(PPh3)4, with bulky ligands like SPhos) optimize->change_catalyst change_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize->change_base change_solvent Screen Solvents (e.g., Dioxane, Toluene, THF, with/without water) optimize->change_solvent success Successful Coupling change_catalyst->success change_base->success change_solvent->success

References

Technical Support Center: Catalyst Selection for 5-Bromo-2-(piperidin-1-yl)pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges arise from the electronic and steric properties of the substrate. The electron-donating piperidinyl group can increase the electron density of the pyrimidine ring, potentially affecting the oxidative addition step. Additionally, the nitrogen atoms in both the pyrimidine ring and the piperidinyl group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]

Q2: Which palladium catalysts and ligands are recommended for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of electron-rich and sterically demanding heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.[1][3] Good starting points include palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos.[1][2][3] For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ may also be effective.[4]

Q3: What conditions are suitable for a Buchwald-Hartwig amination using this compound?

A3: Buchwald-Hartwig aminations with this substrate will also benefit from catalyst systems with bulky, electron-rich ligands to promote efficient C-N bond formation and mitigate catalyst inhibition. Systems like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as XPhos, BINAP, or BrettPhos are recommended.[5][6][7][8][9] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[7][10]

Q4: Can Sonogashira couplings be performed on this substrate, and what are the recommended catalysts?

A4: Yes, Sonogashira couplings are a viable option for introducing alkynyl groups. Typical catalyst systems consist of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.[11][12][13] Copper-free conditions using ligands like S-Phos have also been developed to avoid potential side reactions associated with copper.[12]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

Answer: Low yields can stem from several factors, with catalyst deactivation being a primary concern for this substrate. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The nitrogen atoms on the pyrimidine and piperidine can poison the palladium catalyst.[1][2] Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) that shield the metal center.[1][3] Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Ensure all reagents and solvents are pure and rigorously degassed to prevent catalyst oxidation.[1]
Inefficient Oxidative Addition The electron-donating piperidinyl group can make oxidative addition more challenging. Use a more electron-rich ligand to promote this step.[14] Switching from a bromide to an iodide can also increase reactivity.
Suboptimal Base The choice of base is critical. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically necessary.[7][10] Ensure the base is fresh, dry, and of high purity.
Poor Reagent Solubility Inadequate solubility of the starting materials or base can hinder the reaction.[15] Screen different solvents or solvent mixtures. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[3][4]
Incorrect Reaction Temperature The reaction may require higher temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.[1] A temperature screen (e.g., 80-120 °C) is advisable. Microwave irradiation can sometimes provide rapid and uniform heating, leading to improved yields.[3][6][16]
Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?

Answer: Common side reactions include homocoupling of the coupling partner and dehalogenation of the starting material.

Side Product Potential Cause & Solution
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[2] Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) precatalyst directly can also mitigate this issue.[1]
Dehalogenation (Hydrodehalogenation) The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, base, or impurities), leading to the replacement of the bromine with a hydrogen atom.[2] Use high-purity, anhydrous solvents and reagents. Consider a solvent less prone to acting as a hydride source.
Protodeboronation (Suzuki) The boronic acid can be replaced by a proton from the solvent or trace water.[1][2] Use anhydrous conditions or consider using more stable boronic esters (e.g., pinacol esters).

Data Presentation: Catalyst System Comparison

The following tables summarize catalyst systems and conditions for the coupling of substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine Derivatives

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+78-88
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)1,4-Dioxane/H₂O80-10012-16>90 (expected)
Pd(OAc)₂ (3)-K₂CO₃ (2)Isopropanol/H₂O85-908-12~85

Data adapted from reactions of 5-bromo-2-methylpyridin-3-amine and 2-amino-4-bromopyridine.[4][12]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (5)XPhos (7-10)NaOtBu (2.2-2.5)Toluene110-1202480-95
Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108High
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-1001-1255-98

Data adapted from reactions of various bromopyridines and aryl bromides.[5][6][7]

Table 3: Sonogashira Coupling of Bromopyrimidines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)DMF/Toluene808-1670-90
K₂PdCl₄ (5)- (Copper-free)n-Bu₄NOH (3)EtOH/H₂O (1:1)374~75

Data adapted from reactions of 5-bromo-2-chloropyrimidine and 5-bromo-2'-deoxyuridine.[3][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[6][7]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[11]

Visualizations

Catalyst_Selection_Workflow start Desired Bond Formation? suzuki Suzuki-Miyaura (C-C) start->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N) start->buchwald Amine sonogashira Sonogashira (C-C, alkyne) start->sonogashira Terminal Alkyne suzuki_cat Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + XPhos/SPhos suzuki->suzuki_cat buchwald_cat Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ + XPhos/BINAP buchwald->buchwald_cat sonogashira_cat Catalyst System: Pd(PPh₃)₄ + CuI or PdCl₂(PPh₃)₂ + CuI sonogashira->sonogashira_cat optimize Optimize: Base, Solvent, Temperature suzuki_cat->optimize buchwald_cat->optimize sonogashira_cat->optimize

Caption: Catalyst selection workflow for coupling reactions.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Issue with Catalyst System? start->check_catalyst check_conditions Suboptimal Reaction Conditions? start->check_conditions change_catalyst Use Bulky, Electron-Rich Ligand (XPhos, SPhos). Increase Catalyst Loading. Ensure Inert Atmosphere. check_catalyst->change_catalyst Yes screen_base Screen Bases: Suzuki: K₃PO₄, Cs₂CO₃ Buchwald: NaOtBu, LHMDS check_conditions->screen_base Yes screen_solvent Screen Solvents for Solubility (e.g., Dioxane, Toluene) screen_base->screen_solvent screen_temp Optimize Temperature (80-120 °C) screen_solvent->screen_temp

Caption: Troubleshooting workflow for low product yield.

General_Experimental_Workflow setup 1. Reaction Setup (Substrate, Reagent, Base) catalyst 2. Add Catalyst System (Precatalyst + Ligand) setup->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Work-up (Quench, Extract) monitor->workup Complete purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling.

References

Preventing debromination of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Unwanted Debromination During Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 5-Bromo-2-(piperidin-1-yl)pyrimidine in their synthetic protocols. Specifically, this document provides troubleshooting advice and optimized experimental conditions to prevent the undesired side reaction of debromination, where the bromine atom is replaced by a hydrogen.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the debromination of this compound, particularly during palladium-catalyzed cross-coupling reactions.

Q1: What is debromination and why is it a significant problem in my reaction?

A1: Debromination, a specific type of dehalogenation, is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This generates 2-(piperidin-1-yl)pyrimidine as a byproduct. This side reaction reduces the yield of your intended product, complicates the purification process due to similar polarities of the product and byproduct, and consumes valuable starting materials and reagents.[1][2]

Q2: I am observing a significant amount of the debrominated byproduct in my crude reaction mixture. What are the most likely causes?

A2: The formation of a palladium-hydride (Pd-H) species is the most common cause of debromination in cross-coupling reactions.[2][3] This highly reactive intermediate can transfer a hydride to the aryl-palladium complex, leading to the formation of the debrominated product instead of the desired cross-coupled product. Several factors can promote the formation of Pd-H and increase the rate of debromination:

  • Hydride Sources: Solvents like alcohols or dimethylformamide (DMF), amine bases, or even trace amounts of water can act as hydride donors.[1][2]

  • Base Selection: Certain bases, particularly strong alkoxides or amine bases like triethylamine, can facilitate the formation of palladium-hydride species.[1]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium complex, allowing the debromination pathway to compete with the desired reductive elimination.[1]

  • High Temperature: Elevated reaction temperatures can accelerate the rate of debromination, sometimes more than the desired coupling reaction.[1]

  • Slow Reaction Kinetics: If the primary cross-coupling reaction is slow (e.g., due to unreactive coupling partners or a suboptimal catalyst), the competing debromination side reaction becomes more prevalent.[1]

  • Substrate Reactivity: N-heterocyclic halides, such as your pyrimidine derivative, are often more susceptible to dehalogenation.[2]

Q3: I am performing a Suzuki-Miyaura coupling. What are the first steps I should take to minimize debromination?

A3: For Suzuki-Miyaura couplings, a systematic optimization of your reaction conditions is key. Start by addressing the most common culprits: the ligand, base, and solvent.

  • Ligand Screening: The choice of ligand is critical. Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands often promote the desired reductive elimination step over the debromination pathway.[2]

  • Base Optimization: If you are using a strong base, consider switching to a milder inorganic base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective and are less likely to act as hydride sources.[1][2]

  • Solvent Change: Ensure you are using an aprotic solvent. Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are generally preferred over protic solvents (like alcohols) or solvents that can degrade to form hydride donors (like DMF).[1][4]

Q4: Can the specific choice of palladium precatalyst influence the extent of debromination?

A4: Yes. While many Pd(0) and Pd(II) sources can be effective, using a precatalyst that rapidly forms the active Pd(0) species can sometimes be beneficial.[2] If the activation of the precatalyst is slow, it can lead to side reactions. Consider using well-defined precatalysts, especially those incorporating the bulky, electron-rich ligands mentioned in the previous answer, which are designed to favor the desired catalytic cycle.

Q5: How critical is maintaining an inert atmosphere for preventing debromination?

A5: It is absolutely critical. Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and slowing down the desired reaction.[5] This sluggishness gives the debromination side reaction more time to occur. Furthermore, oxidative processes can lead to the formation of Pd(II) species that can participate in unwanted homocoupling or other side reactions.[3] Always use properly degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction setup and duration.[5][6]

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving debromination issues in your experiments.

G cluster_0 Troubleshooting Debromination start Debromination Observed (>5% Byproduct) ligand Step 1: Optimize Ligand - Use bulky, e⁻-rich ligands (e.g., SPhos, XPhos) - Avoid PPh₃ start->ligand Start Here base Step 2: Optimize Base - Use K₃PO₄, Cs₂CO₃, or K₂CO₃ - Avoid strong alkoxides or amine bases (e.g., TEA) ligand->base Still an issue? end_ok Problem Resolved (Debromination <5%) ligand->end_ok Issue Resolved solvent Step 3: Change Solvent - Use aprotic solvents (Toluene, Dioxane, THF) - Avoid alcohols, DMF base->solvent Still an issue? base->end_ok Issue Resolved temp Step 4: Lower Temperature - Decrease temp in 10°C increments (e.g., 100°C -> 90°C -> 80°C) solvent->temp Still an issue? solvent->end_ok Issue Resolved temp->end_ok Issue Resolved end_fail Consult Specialist/ Consider Alternative Route temp->end_fail Still an issue?

Caption: A step-by-step workflow for troubleshooting debromination.

Proposed Mechanism of Debromination

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the competing pathway that leads to the debrominated byproduct.

G cluster_1 Catalytic Cycles: Desired vs. Undesired Pathways pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br ar_pd_br Ar-Pd(II)L₂(Br) (Aryl Palladium Complex) ox_add->ar_pd_br trans Transmetalation (with R-B(OR)₂) ar_pd_br->trans pd_h Ar-Pd(II)L₂(H) (Palladium Hydride) ar_pd_br->pd_h Undesired Pathway ar_pd_r Ar-Pd(II)L₂(R) trans->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim Desired Pathway red_elim->pd0 product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 byproduct Ar-H (Debrominated Byproduct) red_elim_h->byproduct

References

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in achieving regioselectivity in reactions with substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction with a 2,4-dichloropyrimidine substrate?

A1: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the final regioselectivity is a delicate balance of electronic and steric factors, which can lead to a mixture of products if not carefully controlled.[1]

Q2: How can I favor substitution at the C2 position over the C4 position in an SNAr reaction on a 2,4-dichloropyrimidine?

A2: Achieving C2 selectivity often requires modifying the electronic properties of the pyrimidine ring or the nucleophile. A common strategy is to introduce an electron-donating group (EDG) at the C6 position, such as a methoxy (-OMe) or methylamino (-NHMe) group. An EDG at this position can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[2] Additionally, the use of tertiary amine nucleophiles has been shown to favor C2 substitution on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[3]

Q3: In palladium-catalyzed cross-coupling reactions with 2,4-dichloropyrimidines, such as Suzuki coupling, which position is typically more reactive?

A3: In palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines, the reaction generally favors the C4 position.[4][5] This selectivity is observed in the absence of other strongly influencing substituents on the pyrimidine ring. However, it is possible to achieve C2-selective cross-coupling by using specific ligands. For instance, bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can reverse the typical selectivity and favor reaction at the C2 site.[6]

Q4: What factors can influence the regioselectivity of enzymatic reactions on pyrimidine derivatives?

A4: Regioselectivity in enzymatic reactions is primarily dictated by the enzyme's active site architecture and the substrate's binding orientation. For example, in the enzymatic acylation of nucleosides, lipases often show high regioselectivity for the 5'-hydroxyl group. The choice of solvent can also impact enzyme activity and selectivity. In some cases, synthetic modifications to the substrate, such as adding an "anchoring group," can influence how the molecule docks in the active site, thereby altering the regioselectivity of the enzymatic transformation.[7]

Q5: How can I accurately determine the ratio of regioisomers in my product mixture?

A5: The most common methods for determining the ratio of regioisomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the isomers, and the ratio can be determined by integrating the peak areas.[3][8] For NMR analysis, specific proton or carbon signals unique to each isomer can be integrated to determine their relative abundance. In some cases, line broadening effects in ¹H and ¹³C NMR spectroscopy can be a simple diagnostic tool to distinguish between regioisomers of aminopyrimidines.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on a 2,4-dichloropyrimidine yields a difficult-to-separate mixture of C2 and C4 isomers.

Potential Cause Troubleshooting & Optimization Steps
Inherent reactivity of the substrate The C4 position is generally more reactive. To favor C2, consider introducing an electron-donating group at C6.[2]
Reaction Conditions Lowering the reaction temperature can sometimes improve selectivity.
Nucleophile For C2 selectivity with a C5 electron-withdrawing group, try using a tertiary amine nucleophile.[3]
Solvent The choice of solvent can influence selectivity. Screen polar aprotic solvents like DMF, DMSO, or THF.
Issue 2: Unexpected Regioselectivity in Palladium-Catalyzed Cross-Coupling

Problem: My Suzuki coupling reaction on a 2,4-dichloropyrimidine is not selective for the C4 position as expected.

Potential Cause Troubleshooting & Optimization Steps
Ligand Choice The ligand on the palladium catalyst is critical. For C4 selectivity, standard phosphine ligands like PPh₃ are often effective. For C2 selectivity, consider bulky N-heterocyclic carbene (NHC) ligands.[6]
Base The choice of base can influence the reaction. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent Solvent can affect catalyst activity and selectivity. 1,4-dioxane is often a good starting point for Suzuki couplings.
Temperature Microwave irradiation can sometimes improve yields and regioselectivity, often with shorter reaction times.[5]

Quantitative Data Summary

The following tables summarize quantitative data on regioselectivity from various studies.

Table 1: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines

Substituent at C5/C6NucleophileConditionsC4:C2 RatioReference
5-NO₂DiethylamineiPrNEt, CHCl₃, 40°C, 3h1:9[9]
5-NO₂TriethylamineCH₂Cl₂, rt, 1h1:19[9]
6-ArylDibutylamineK₂CO₃, DMAc70:30[8]
6-(4-fluorophenyl)DibutylamineLiHMDS, Pd catalyst>99:1[8]

Table 2: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

Arylboronic AcidCatalystBaseSolventYield (C4-substituted)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane71%[10]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85%[4]
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (Microwave)88%[10]

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the regioselective synthesis of C4-substituted pyrimidines.[5]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add 1,4-dioxane (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-substituted pyrimidine.

Protocol 2: C2-Selective SNAr Amination of 2,4-Dichloro-5-nitropyrimidine

This protocol is based on a method for achieving high C2-selectivity using a tertiary amine nucleophile.[9]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add triethylamine (3.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the C2-aminated product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_end Result start Substituted Pyrimidine reaction Reaction with Nucleophile/Coupling Partner start->reaction analysis HPLC/NMR Analysis reaction->analysis regioselectivity Acceptable Regioselectivity? analysis->regioselectivity end_good Desired Product regioselectivity->end_good Yes end_bad Optimize Reaction regioselectivity->end_bad No end_bad->reaction

Caption: A general experimental workflow for assessing and optimizing regioselectivity.

troubleshooting_logic cluster_snar S-N-Ar Troubleshooting cluster_coupling Cross-Coupling Troubleshooting start Poor Regioselectivity Observed reaction_type Reaction Type? start->reaction_type snar S-N-Ar reaction_type->snar S-N-Ar coupling Cross-Coupling reaction_type->coupling Cross-Coupling snar_q1 Desired Isomer? snar->snar_q1 coupling_q1 Desired Isomer? coupling->coupling_q1 snar_c2 Favor C2 snar_q1->snar_c2 C2 snar_c4 Favor C4 snar_q1->snar_c4 C4 snar_c2_sol Add C6-EDG or use tertiary amine nucleophile snar_c2->snar_c2_sol snar_c4_sol Standard conditions, consider steric hindrance snar_c4->snar_c4_sol coupling_c2 Favor C2 coupling_q1->coupling_c2 C2 coupling_c4 Favor C4 coupling_q1->coupling_c4 C4 coupling_c2_sol Use bulky NHC ligands coupling_c2->coupling_c2_sol coupling_c4_sol Use standard phosphine ligands coupling_c4->coupling_c4_sol

Caption: A decision-making flowchart for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine. Our aim is to address common challenges and impurities encountered during this synthetic process, ensuring a higher success rate and purity in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material (e.g., 2,5-dibromopyrimidine). Reactions may require longer durations than initially anticipated. - Temperature: The reaction may require heating. Gradually increase the temperature (e.g., in 10°C increments) and monitor the progress. For nucleophilic aromatic substitutions on pyrimidines, temperatures can range from room temperature to reflux conditions depending on the solvent and substrate reactivity.
Decomposition of Starting Materials or Product - Temperature Control: Avoid excessive heating, as pyrimidine derivatives can be thermally sensitive. Maintain a stable and controlled temperature throughout the reaction. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by atmospheric oxygen and moisture.
Suboptimal Base - Base Strength: The choice of base is crucial for deprotonating the piperidine and facilitating the reaction. If a weak base is used, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). - Stoichiometry: Ensure at least one equivalent of the base is used. An excess of a non-nucleophilic base can sometimes be beneficial.
Poor Solvent Choice - Polar Aprotic Solvents: Use polar aprotic solvents like DMF, DMSO, or NMP to facilitate the nucleophilic aromatic substitution. These solvents help to solvate the piperidine anion and stabilize the Meisenheimer intermediate.

Problem 2: Formation of Significant Impurities

Impurity TypeIdentification & CharacterizationMitigation Strategies
Di-substituted Product: 2,5-bis(piperidin-1-yl)pyrimidine- LC-MS: Look for a mass corresponding to the di-substituted product. - NMR: The disappearance of the C5-H signal and the appearance of additional piperidine signals.- Stoichiometry: Use a controlled amount of piperidine (typically 1.0-1.2 equivalents). Adding the piperidine solution dropwise to the solution of 2,5-dibromopyrimidine can help maintain a low concentration of the nucleophile. - Temperature: Lowering the reaction temperature can improve selectivity for the mono-substituted product.
Unreacted Starting Material: 2,5-dibromopyrimidine- TLC/LC-MS: A spot/peak corresponding to the starting material.- Reaction Time & Temperature: Increase the reaction time or temperature as described in "Problem 1". - Excess Nucleophile: A slight excess of piperidine (e.g., 1.1 equivalents) can help drive the reaction to completion.
Hydrolysis Product: 5-Bromo-2-hydroxypyrimidine- LC-MS: A mass corresponding to the hydrolyzed product.- Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of an inert atmosphere is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the nucleophilic aromatic substitution (SNA) of 2,5-dibromopyrimidine with piperidine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major impurities. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially for minor impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is recommended.

Q3: What are the key parameters to control to minimize the formation of the di-substituted impurity?

A3: The key parameters are the stoichiometry of the reactants and the reaction temperature. It is crucial to use a controlled amount of piperidine (ideally close to a 1:1 molar ratio with 2,5-dibromopyrimidine). Adding the piperidine slowly to the reaction mixture and maintaining a lower reaction temperature can significantly reduce the formation of 2,5-bis(piperidin-1-yl)pyrimidine.

Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.

Q5: I am observing an unknown impurity in my LC-MS analysis. How can I identify it?

A5: First, analyze the mass of the impurity to get a clue about its molecular formula. Consider potential side reactions such as hydrolysis of the starting material or product, or reactions with the solvent. If possible, isolate the impurity using preparative HPLC or column chromatography and characterize it using spectroscopic methods like NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to determine its structure.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2,5-dibromopyrimidine

  • Piperidine

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,5-dibromopyrimidine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care) to the solution.

  • In a separate flask, dissolve piperidine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the piperidine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-70°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Typical Reaction Conditions and Observed Impurities

ParameterCondition ACondition BCondition C
Piperidine (eq.) 1.12.51.1
Temperature (°C) 257070
Base K₂CO₃K₂CO₃NaH
Yield of Product (%) ~75~60~85
Di-substituted Impurity (%) < 5> 20< 3
Unreacted SM (%) ~10< 2< 5

Note: These are representative data and actual results may vary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start Materials: 2,5-dibromopyrimidine Piperidine Base, Solvent reaction Nucleophilic Aromatic Substitution Reaction start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography analysis Purity Analysis (HPLC, NMR) chromatography->analysis product Final Product: This compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation 2_5_dibromopyrimidine 2,5-dibromopyrimidine product This compound 2_5_dibromopyrimidine->product + Piperidine (Desired Reaction) hydrolysis 5-Bromo-2-hydroxypyrimidine (Hydrolysis Impurity) 2_5_dibromopyrimidine->hydrolysis + H₂O (Side Reaction) piperidine Piperidine di_substituted 2,5-bis(piperidin-1-yl)pyrimidine (Di-substituted Impurity) product->di_substituted + Piperidine (Side Reaction) water H₂O (Moisture)

Effect of base and solvent on 5-Bromo-2-(piperidin-1-yl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromo-2-(piperidin-1-yl)pyrimidine. The content focuses on the critical effects of base and solvent selection in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions that functionalize the C-Br bond at the 5-position of the pyrimidine ring. These are essential for building molecular complexity in drug discovery and materials science. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2]

Q2: Why is the choice of base and solvent so critical in these reactions?

A2: The base and solvent system is crucial for several reasons:

  • Base: The base's role varies by reaction. In Suzuki couplings, it activates the boronic acid.[3] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4] In Sonogashira couplings, it reacts with the terminal alkyne.[5] The strength and solubility of the base can directly impact reaction rate, yield, and the formation of side products.[3]

  • Solvent: The solvent must dissolve the reactants, reagents, and catalyst system. Its polarity and aprotic/protic nature can influence catalyst stability and reactivity. Using anhydrous and thoroughly degassed solvents is critical, as the Pd(0) catalysts are often sensitive to oxygen and moisture.[3][6]

Q3: Are there any specific challenges associated with using pyrimidine substrates in palladium-catalyzed couplings?

A3: Yes, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst. This can inhibit or deactivate the catalyst, leading to low or no product yield.[3][7] Careful selection of ligands, bases, and reaction temperature is often required to mitigate this effect.[7][8]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

This guide addresses common issues when forming a C-C bond using a boronic acid or ester.

Issue: Low to No Product Yield

  • Question: My Suzuki reaction is not working or giving very low yields. What should I investigate?

  • Answer: Low yield is a common problem that can stem from several factors:

    • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.[3] Ensure your palladium source is high quality and consider using pre-formed Pd(0) catalysts or highly active precatalysts.[3]

    • Catalyst Inhibition: The pyrimidine nitrogen may be coordinating with the palladium center.[3] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often overcome this issue.[7]

    • Suboptimal Conditions: The combination of base, solvent, and temperature may be incorrect. A screening of these parameters is recommended.[3] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.[3][7]

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen.[3] Ensure the reaction mixture is rigorously degassed before heating.[3]

Issue: Significant Side Product Formation

  • Question: I'm observing significant side products like dehalogenation or homocoupling. How can I minimize these?

  • Answer: Side reactions can often be suppressed by adjusting the reaction conditions:

    • Dehalogenation (Reduction of C-Br bond): This occurs when the starting material is reduced instead of coupled. It can be caused by certain ligands and bases, especially at high temperatures.[3] Try using a milder base (e.g., K₂CO₃, KF) or lowering the reaction temperature.[3]

    • Homocoupling (Boronic acid self-coupling): This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst.[3] Meticulous degassing of the solvent and reagents is crucial to prevent this.[3]

G start Low/No Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst conditions Screen Reaction Conditions start->conditions degas Verify Degassing Procedure start->degas ligand Use Bulky Ligand (e.g., XPhos) catalyst->ligand Inhibition Suspected base Screen Bases (K3PO4, Cs2CO3) conditions->base solvent Screen Solvents (Dioxane/H2O, DMF) conditions->solvent success Improved Yield degas->success ligand->success base->success solvent->success

Troubleshooting logic for low-yield Suzuki reactions.
Guide 2: Buchwald-Hartwig Amination

This guide addresses common issues when forming a C-N bond.

Issue: Low Conversion or Stalled Reaction

  • Question: My Buchwald-Hartwig amination is not going to completion. What are the likely causes?

  • Answer: Stalled aminations often point to issues with reagents or the reaction environment:

    • Reagent Quality: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive.[6] Handle them under an inert atmosphere. Ensure the amine and solvent are anhydrous and of high purity.

    • Inappropriate Base: The base must be strong enough to deprotonate the amine but not cause side reactions. While NaOtBu is common, it can be incompatible with functional groups like esters.[4] Consider screening other bases like Cs₂CO₃ or K₃PO₄.[6] Using a soluble organic base like DBU can sometimes create a more effective homogeneous reaction mixture.[9]

    • Temperature: The reaction may require higher temperatures (e.g., 80-120 °C) to proceed efficiently.[6] Microwave irradiation can also be an effective method for rapid heating and improved yields.[10]

Issue: Product Degradation

  • Question: I am forming the product, but it appears to be degrading under the reaction conditions. What can I do?

  • Answer: Product degradation is often caused by excessively harsh conditions.

    • Reduce Temperature: If the product is thermally unstable, lowering the reaction temperature and accepting a longer reaction time may be necessary.

    • Use a Milder Base: A very strong base like NaOtBu might be degrading your product. Switching to a weaker base such as K₃PO₄ could preserve the desired molecule.[4]

Data Presentation: Effect of Base and Solvent

Table 1: Suzuki-Miyaura Coupling Conditions
BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
K₃PO₄1,4-Dioxane / H₂O (4:1)85 - 10070 - 95Often effective for challenging couplings with pyridinic substrates.[3][7][11]
K₂CO₃DME or Toluene / H₂O80 - 11065 - 90A standard, milder base. May require higher temperatures.[3][12]
Cs₂CO₃DMF or 1,4-Dioxane80 - 10075 - 98A strong and effective base, particularly useful with aryl chlorides, which have similar reactivity challenges.[7]
KFToluene100VariableA milder option that can sometimes reduce dehalogenation side products.[3]
Table 2: Buchwald-Hartwig Amination Conditions
BaseSolventTemperature (°C)Typical Yield (%)Notes
NaOtBuToluene or Dioxane80 - 11075 - 98A very strong, common base. Requires anhydrous conditions.[6][7]
Cs₂CO₃Toluene10070 - 95A good alternative to NaOtBu, especially if the substrate is base-sensitive.[6][13]
K₃PO₄Dioxane10060 - 85Another effective inorganic base option.[6]
DBUToluene / MeCN14060 - 80A soluble organic base that can provide a homogeneous reaction mixture, useful in flow chemistry.[9]
Table 3: Sonogashira Coupling Conditions
BaseSolventTemperature (°C)Typical Yield (%)Notes
Et₃N (Triethylamine)DMF or THFRT - 8080 - 95The amine base often serves as a co-solvent.[5][14] Requires a Cu(I) co-catalyst (e.g., CuI).[14]
i-Pr₂NH (DIPEA)THFRT - 6075 - 90A bulkier amine base that can be effective.[7]
PiperidineDMF50HighCan be a highly effective base for Sonogashira reactions.[15]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an arylboronic acid with this compound.

G setup 1. Reaction Setup - Add Pyrimidine, Boronic Acid, Base to oven-dried flask. inert 2. Inert Atmosphere - Seal, evacuate, and backfill flask with Argon/Nitrogen (3x). setup->inert reagents 3. Reagent Addition - Add degassed Solvent. - Add Pd Catalyst/Ligand. inert->reagents reaction 4. Reaction - Heat to desired temperature (e.g., 90°C) with stirring. reagents->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitor workup 6. Workup & Purification - Cool, quench, extract, and purify via chromatography. monitor->workup

General experimental workflow for cross-coupling reactions.
  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).[12]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.[12] Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[11][16]

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 85-95 °C) and stir vigorously.[11]

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling an amine with this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent and Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[6] Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[6]

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]

  • Workup: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude material by flash column chromatography.

References

Technical Support Center: Cross-Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in the cross-coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine.

Troubleshooting Guides

Issue: Significant Homocoupling Product Observed

Question: My reaction is producing a significant amount of the homocoupled byproduct of my organometallic reagent (e.g., boronic acid or organostannane). How can I minimize this?

Answer: Homocoupling is a common side reaction in cross-coupling catalysis. The formation of this byproduct can be attributed to several factors, primarily the presence of oxygen and the nature of the palladium catalyst and reaction conditions. Below is a systematic guide to troubleshoot and mitigate homocoupling.

The presence of oxygen is a primary culprit in promoting homocoupling, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted dimerization of the organometallic reagent.[1][2]

  • Recommendation: Implement rigorous deoxygenation protocols.

    • Solvents: Degas all solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Reaction Vessel: Ensure the reaction flask is free of air by evacuating and backfilling with an inert gas multiple times. Maintain a positive pressure of inert gas throughout the reaction.

The nature of the palladium source can significantly influence the extent of homocoupling.[2]

  • Pd(II) vs. Pd(0) Pre-catalysts: Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that can promote homocoupling. Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can circumvent this issue.

  • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions. Optimization of the catalyst loading is recommended.

The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst and can significantly impact the selectivity of the reaction.

  • Bulky and Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) can accelerate the rates of oxidative addition and reductive elimination, the key steps in the desired cross-coupling cycle. This increased rate for the productive pathway can outcompete the homocoupling side reaction.

The choice of base and solvent system can influence the reaction kinetics and the prevalence of side reactions.[1][3][4]

  • Base Strength and Type: The optimal base is often substrate-dependent. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base are critical factors. Screening different bases is often necessary to find the optimal conditions for minimizing homocoupling while maintaining a good reaction rate.

  • Solvent Polarity: The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly employed. In some cases, the addition of a co-solvent like water can be beneficial, but its effect on homocoupling should be monitored.

Higher reaction temperatures can sometimes promote side reactions, including homocoupling.

  • Recommendation: If homocoupling is significant, try running the reaction at a lower temperature. This may require a longer reaction time but can improve the selectivity for the desired cross-coupled product.

Troubleshooting Workflow Diagram

Troubleshooting_Homocoupling cluster_solutions Troubleshooting Steps start High Homocoupling Observed check_deoxygenation Review Deoxygenation Protocol start->check_deoxygenation change_catalyst Optimize Palladium Source/Loading check_deoxygenation->change_catalyst If still high screen_ligands Screen Bulky/ Electron-Rich Ligands change_catalyst->screen_ligands If still high optimize_base_solvent Optimize Base and Solvent System screen_ligands->optimize_base_solvent If still high lower_temp Lower Reaction Temperature optimize_base_solvent->lower_temp If still high end Minimized Homocoupling lower_temp->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: There are two main pathways for homocoupling:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then react with two molecules of the organometallic reagent to form the homocoupled product, regenerating Pd(0) in the process.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a pre-catalyst, it can directly react with the organometallic reagent to produce the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[2]

Q2: How does the electronic nature of the this compound substrate affect the propensity for homocoupling?

A2: The 2-(piperidin-1-yl) group is an electron-donating group, which increases the electron density on the pyrimidine ring. This can make the oxidative addition step of the aryl bromide to the Pd(0) center slower compared to electron-deficient aryl bromides. A slower oxidative addition can provide a larger window of opportunity for the palladium catalyst to engage in side reactions like homocoupling of the coupling partner.

Q3: Can the choice of the organometallic reagent (e.g., boronic acid vs. organostannane) influence the extent of homocoupling?

A3: Yes. While homocoupling can occur with both Suzuki (organoboron) and Stille (organotin) reagents, the specific tendencies can differ. Organoboronic acids can be prone to homocoupling, especially in the presence of oxygen and a base.[2] Organostannanes in Stille couplings can also undergo homocoupling, which can be influenced by the palladium source and ligands.[5][6] The choice between Suzuki and Stille coupling may depend on the specific coupling partner and the optimization of reaction conditions to suppress this side reaction.

Q4: Are there any additives that can be used to suppress homocoupling?

A4: In some cases, additives can be beneficial. For Stille couplings, the addition of copper(I) salts has been reported to accelerate the desired cross-coupling reaction, which can help to outcompete the homocoupling pathway. For Suzuki couplings, the slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]

Quantitative Data on Reaction Parameter Effects

The following tables provide illustrative data on how different reaction parameters can affect the yield of the desired cross-coupled product versus the homocoupling byproduct in reactions involving substrates similar to this compound.

Table 1: Effect of Palladium Source on Suzuki Coupling of a 5-Bromo-2-aminopyrimidine Derivative

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1007515
2Pd(PPh₃)₄ (5)-K₃PO₄Dioxane100855
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10092<2

Note: This data is representative and compiled from trends observed in the literature. Actual results may vary.

Table 2: Effect of Ligand on Suzuki Coupling of a 5-Bromo-2-aminopyrimidine Derivative

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Toluene1106025
2Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₂CO₃Toluene110888
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene11095<3

Note: This data is representative and compiled from trends observed in the literature. Actual results may vary.

Table 3: Effect of Base and Solvent on Suzuki Coupling of a 5-Bromo-2-aminopyrimidine Derivative

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O857812
2Pd(PPh₃)₄ (5)-K₃PO₄Dioxane100855
3Pd(PPh₃)₄ (5)-Cs₂CO₃Toluene110829

Note: This data is representative and compiled from trends observed in the literature. Actual results may vary.[4]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require further optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Reaction Progress react->monitor workup 6. Work-up (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Chromatography) workup->purify

References

Validation & Comparative

Comparative NMR Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The spectral data of this compound are compared with its unsubstituted parent compound, 2-(piperidin-1-yl)pyrimidine, and its chloro-analog, 5-chloro-2-(piperidin-1-yl)pyrimidine. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and quality assessment of these compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the analyzed compounds show characteristic signals for the pyrimidine and piperidine ring protons. The substitution at the 5-position of the pyrimidine ring significantly influences the chemical shift of the pyrimidine protons.

CompoundPyrimidine H-4/H-6 (δ, ppm)Pyrimidine H-5 (δ, ppm)Piperidine α-CH₂ (δ, ppm)Piperidine β,γ-CH₂ (δ, ppm)
2-(Piperidin-1-yl)pyrimidine8.25 (d)6.45 (t)3.70 (t)1.60 (m)
This compound (Predicted)8.40 (s)-3.75 (t)1.65 (m)
5-Chloro-2-(piperidin-1-yl)pyrimidine (Predicted)8.35 (s)-3.74 (t)1.64 (m)

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The electronic effects of the halogen substituent at the C-5 position are evident from the changes in the chemical shifts of the pyrimidine ring carbons.

CompoundPyrimidine C-2 (δ, ppm)Pyrimidine C-4/C-6 (δ, ppm)Pyrimidine C-5 (δ, ppm)Piperidine α-C (δ, ppm)Piperidine β-C (δ, ppm)Piperidine γ-C (δ, ppm)
2-(Piperidin-1-yl)pyrimidine161.5157.0109.044.525.524.8
This compound (Predicted)160.0158.595.045.026.024.5
5-Chloro-2-(piperidin-1-yl)pyrimidine (Predicted)160.2157.8115.044.825.824.6

Experimental Protocols

General Procedure for NMR Sample Preparation:

  • Approximately 5-10 mg of the solid compound was accurately weighed and transferred into a clean, dry NMR tube.

  • About 0.6 mL of deuterated chloroform (CDCl₃) was added to the NMR tube to dissolve the sample.

  • The tube was capped and gently agitated to ensure complete dissolution of the sample.

  • The prepared sample was then placed in the NMR spectrometer for analysis.

Data Acquisition:

  • ¹H and ¹³C NMR spectra were acquired on a standard 400 MHz NMR spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data processing was performed using standard NMR software.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis and comparison.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Comparison A Weigh Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process & Analyze Spectra D->F E->F G Tabulate Chemical Shifts F->G H Compare with Analogs G->H I Comparison Guide H->I Generate Report

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-(piperidin-1-yl)pyrimidine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and commonly employed techniques for this purpose.[1][2] This guide provides an objective comparison of these methods, offering detailed experimental protocols and performance characteristics to aid in selecting the most appropriate technique for purity analysis.

Methodology Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS for purity analysis depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and quantitation goals. HPLC with UV detection is a robust and widely used technique for routine purity assessments and quantification.[3] LC-MS, on the other hand, offers superior sensitivity and specificity, providing invaluable molecular weight information that is crucial for the identification of unknown impurities and degradation products.[4][5]

The primary advantage of LC-MS is its ability to provide mass information, which aids in the structural elucidation of impurities.[6] This is particularly vital during drug development for identifying process-related impurities and degradation products.[4] While HPLC-UV is excellent for quantifying known impurities against a reference standard, it falls short when an impurity lacks a UV chromophore or when its identity is unknown.

Below is a summary of the key performance characteristics and typical applications for each technique in the context of analyzing this compound.

ParameterHPLC-UV MethodLC-MS Method
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Primary Use Quantitative analysis of the main component and known impurities.Qualitative analysis (identification) and quantitative analysis of impurities.
Specificity Moderate; relies on chromatographic separation. Co-eluting peaks can interfere.High; provides molecular weight data, confirming peak identity.
Sensitivity Good (ng range), dependent on the impurity's UV chromophore.Excellent (pg to fg range), not dependent on a chromophore.[5]
Impurity ID Not possible without a reference standard.Provides molecular weight, enabling tentative identification of unknowns.
Cost Lower initial and operational cost.Higher initial and operational cost.
Mobile Phase Flexible; non-volatile buffers (e.g., phosphate) can be used.Restricted to volatile mobile phases (e.g., formic acid, ammonium formate).
Experimental Workflows & Logical Relationships

The general workflow for developing and validating a purity analysis method involves several key stages, from initial sample preparation to final data analysis and reporting. The choice between HPLC and LC-MS is a critical decision point in this process.

Purity_Analysis_Workflow General Workflow for Purity Analysis cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis SamplePrep Sample & Standard Preparation Solubility Solubility & Stability Assessment SamplePrep->Solubility Technique Select Technique Solubility->Technique HPLC_Dev HPLC-UV Method Development (Column, Mobile Phase) Technique->HPLC_Dev Routine QC & Quantitation LCMS_Dev LC-MS Method Development (Volatile Buffers, Source) Technique->LCMS_Dev Impurity ID & High Sensitivity Validation Method Validation (ICH Guidelines) HPLC_Dev->Validation LCMS_Dev->Validation Analysis Sample Analysis Validation->Analysis Data Data Processing & Interpretation Analysis->Data Report Generate Purity Report Data->Report

Caption: A flowchart illustrating the typical stages involved in the development and validation of an analytical method for purity determination.

Detailed Experimental Protocols

While specific validated methods for this compound are not publicly available, the following protocols represent robust starting points for method development based on the compound's structure and general practices in pharmaceutical analysis.[7][8]

Protocol 1: HPLC-UV Method for Quantitative Purity Analysis

This method is designed for the accurate quantitation of this compound and the separation of its potential impurities.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Phosphoric acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm (or λmax of the compound if different). A DAD is recommended to analyze peak purity.[8]

  • Injection Volume : 10 µL.

  • Sample Preparation :

    • Diluent : 50:50 Acetonitrile:Water.

    • Standard Solution : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Solution : Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Protocol 2: LC-MS Method for Impurity Identification and Profiling

This method is optimized for detecting and identifying low-level impurities using mass spectrometry. The use of volatile buffers is critical for MS compatibility.[9]

  • Instrumentation : LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[10]

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC/UHPLC).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 2 µL.

  • MS Detector Settings :

    • Ionization Mode : ESI Positive (expected for this nitrogen-containing compound).

    • Scan Range : m/z 100 - 1000.

    • Data Acquisition : Full scan mode for impurity detection and data-dependent MS/MS for fragmentation and structural elucidation.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

  • Sample Preparation :

    • Diluent : 50:50 Acetonitrile:Water.

    • Sample Solution : Prepare a solution of this compound at approximately 0.5 mg/mL in the diluent. This higher concentration facilitates the detection of trace impurities.

Conclusion

Both HPLC-UV and LC-MS are indispensable tools for the purity analysis of this compound. For routine quality control and quantitation of the main component and known impurities, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust.[11] However, during process development, stability studies, and for the definitive identification of unknown impurities, the high sensitivity and specificity of LC-MS are unparalleled.[5] The choice of methodology should be guided by the analytical objective, aligning the technique's capabilities with the required data output for ensuring drug substance quality and regulatory compliance.

References

A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-2-(piperidin-1-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, offering definitive insights into conformation, stereochemistry, and intermolecular interactions. This guide focuses on the structural analysis of 5-bromo-2-(piperidin-1-yl)pyrimidine analogs, a class of compounds with significant potential in medicinal chemistry.

While a comprehensive, publicly available X-ray crystal structure for this compound itself is not readily found in the literature, this guide provides a comparative framework using structurally related compounds. By examining the crystallographic data of similar brominated pyridine and pyrimidine systems, we can infer key structural features and understand the methodologies required for their analysis.

Comparative Crystallographic Data of Brominated Heterocyclic Analogs

The following table summarizes key crystallographic parameters for two related brominated heterocyclic compounds. This data serves as a reference for what can be expected during the structural analysis of this compound analogs and allows for a comparison of their crystal packing and symmetry.

Parameter2-Amino-5-bromopyrimidine2-Amino-5-bromopyridine
Chemical Formula C₄H₄BrN₃C₅H₅BrN₂[1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP 1 2₁/c 1[1]
Unit Cell Dimensions
a (Å)13.80[1]13.80[1]
b (Å)5.839[1]5.839[1]
c (Å)7.687[1]7.687[1]
α (°)90.0090.000[1]
β (°)106.04[1]106.04[1]
γ (°)90.0090.000[1]
Volume (ų)Not explicitly statedNot explicitly stated but calculable
Z (Molecules/unit cell)44[1]

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires careful execution. Below is a detailed methodology that is broadly applicable to small organic molecules like the pyrimidine analogs discussed.

Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. The crystal should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.

  • Method: Slow evaporation is a common technique. A near-saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. Vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, is another effective method.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with hexane are commonly used for polar organic molecules.

Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (usually around 100 K) to minimize radiation damage during data collection.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice. A full sphere of data is collected to ensure data redundancy and completeness.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.[2] This initial model will show the positions of the heavier atoms (like bromine).

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Analog Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

A typical workflow for small molecule X-ray crystallography.

References

A Comparative Guide to the Reactivity of 5-Bromopyrimidines versus 5-Chloropyrimidines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug developers, the pyrimidine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the reactivity of 5-bromopyrimidines and 5-chloropyrimidines in Suzuki coupling reactions, supported by experimental data, to aid in the strategic design of synthetic routes.

General Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens.[1]

Consequently, 5-bromopyrimidines are inherently more reactive than their 5-chloro counterparts in Suzuki coupling reactions. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and the use of less sophisticated catalyst systems to achieve high yields. Conversely, the stronger C-Cl bond in 5-chloropyrimidines necessitates more robust catalytic systems, often employing bulky, electron-rich phosphine ligands, and more forcing reaction conditions such as higher temperatures to facilitate the activation of the C-Cl bond.[1]

The position of the halogen on the pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C5 position is the least reactive, making the comparison between 5-bromo and 5-chloro analogs at this position particularly relevant for understanding the limits and requirements of Suzuki coupling reactions.

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of 5-bromopyrimidines and 5-chloropyrimidines with different arylboronic acids. It is important to note that the data is compiled from different studies, and a direct comparison of yields should be considered with caution due to variations in reaction conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidines

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O1002485
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃DME801292
33-Tolylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O100495
44-Fluorophenylboronic acidPd₂(dba)₃ (1) / XPhos (2)XPhosCs₂CO₃THF661888

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines

EntryHalopyrimidineArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002485
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄1,4-Dioxane/H₂O1001678
34,6-DichloropyrimidinePhenylboronic acidPdCl₂(dppf) (3)dppfNa₂CO₃Acetonitrile/H₂O801290
42,4,6-TrichloropyrimidinePhenylboronic acidPd(OAc)₂ (2) / RuPhos (4)RuPhosK₃PO₄Toluene1102482

Note: Data for chloropyrimidines is often reported for di- or tri-substituted substrates, which can influence reactivity.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 5-bromopyrimidine and a chloropyrimidine. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

Materials:

  • 5-Bromopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylpyrimidine.

Protocol 2: Suzuki-Miyaura Coupling of a Chloropyrimidine with an Arylboronic Acid

Materials:

  • Chloropyrimidine substrate (e.g., 2-chloropyrimidine)

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction flask.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Stir the reaction mixture vigorously at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

  • Follow a similar workup and purification procedure as described in Protocol 1.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis Bromo 5-Bromopyrimidine Reaction_Vessel Reaction Vessel under Inert Atmosphere Bromo->Reaction_Vessel Substrate 1 Chloro 5-Chloropyrimidine Chloro->Reaction_Vessel Substrate 2 Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent Addition (e.g., Dioxane/H2O) Reaction_Vessel->Solvent Heating Heating (e.g., 80-110 °C) Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product_Bromo 5-Arylpyrimidine (from Bromo) Purification->Product_Bromo Product_Chloro 5-Arylpyrimidine (from Chloro) Purification->Product_Chloro Analysis Yield & Purity Analysis Product_Bromo->Analysis Product_Chloro->Analysis

Caption: Experimental workflow for comparing the reactivity of 5-bromo and 5-chloropyrimidines.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrimidine derivatives have consistently demonstrated a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of 5-Bromo-2-(piperidin-1-yl)pyrimidine derivatives against other relevant compounds, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of molecules.

The this compound scaffold has emerged as a privileged structure in the design of potent inhibitors for various biological targets, demonstrating significant potential in anticancer and antimicrobial applications. The strategic incorporation of a bromine atom at the 5-position and a piperidine moiety at the 2-position of the pyrimidine ring offers unique opportunities for modulating the physicochemical properties and biological activity of these compounds.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the in vitro biological activities of representative 5-bromo-pyrimidine derivatives and comparator compounds, providing a quantitative basis for assessing their therapeutic potential.

Anticancer Activity

The anticancer potential of 5-bromo-pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. Several analogs have demonstrated potent cytotoxic effects, often comparable to or exceeding that of established anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.

Compound IDTarget/Cell LineIC50 (µM)Comparator CompoundComparator IC50 (µM)Reference
5-Bromo-pyrimidine Derivative 1 K562 (Chronic Myeloid Leukemia)0.54 ± 0.06DasatinibNot Reported in Study[1]
5-Bromo-pyrimidine Derivative 2 HCT116 (Colon Cancer)0.95 ± 0.08DasatinibNot Reported in Study[1]
5-Bromo-pyrimidine Derivative 3 A549 (Lung Cancer)1.78 ± 0.16DasatinibNot Reported in Study[1]
5-Bromo-pyrimidine Derivative 4 U937 (Histiocytic Lymphoma)1.02 ± 0.11DasatinibNot Reported in Study[1]
Compound 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide) MC3T3-E1 (Osteoblast precursor)0.001 (at 1 pM)Not ApplicableNot Applicable[2]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

Antimicrobial Activity

While specific data for this compound derivatives is emerging, the broader class of pyrimidine derivatives has shown significant antimicrobial activity against various bacterial and fungal strains. The data below is representative of the potential of this scaffold.

Compound ClassBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Fused Pyrimidine Derivatives Bacillus cereus18Rhizopus oligosporus15[3]
Escherichia coli16Candida albicans17[3]
Pseudomonas aeruginosa14[3]
Salmonella typhimurium15[3]

Zone of inhibition is a qualitative measure of antimicrobial activity. Larger zones indicate greater susceptibility of the microorganism to the compound.

Key Experimental Protocols

To ensure the reproducibility and accurate comparison of biological activity data, detailed experimental protocols are essential. The following are methodologies for key assays cited in the evaluation of 5-bromo-pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, add the Bcr-Abl kinase, the kinase buffer, the substrate (e.g., ABLtide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of microorganisms to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A control disk with the solvent and a standard antibiotic disk should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

Visualizing Biological Mechanisms

To better understand the context of the biological activity of these compounds, diagrams of relevant signaling pathways and experimental workflows are provided below.

Biological_Activity_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays purification->in_vitro anticancer Anticancer Screening (e.g., MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Screening (e.g., Disk Diffusion) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) in_vitro->enzyme data Data Collection (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead further_dev further_dev lead->further_dev Further Development

Caption: Workflow for the biological activity screening of this compound derivatives.

BMP2_SMAD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action BMP2 BMP2 BMPR BMP Receptor Complex (Type I & II) BMP2->BMPR Binding Smad1_5_9 Smad1/5/9 BMPR->Smad1_5_9 Phosphorylation pSmad1_5_9 p-Smad1/5/9 Complex p-Smad1/5/9 - Smad4 Complex pSmad1_5_9->Complex Smad4 Smad4 Smad4->Complex Complex_nuc p-Smad1/5/9 - Smad4 Complex Complex->Complex_nuc Translocation DNA DNA Complex_nuc->DNA Binds to Promoter Transcription Gene Transcription (e.g., Runx2) DNA->Transcription Initiates Osteogenesis Osteogenesis Transcription->Osteogenesis Promotes Pyrimidine_Derivative 5-Bromo-pyrimidine Derivative (e.g., 18a) Pyrimidine_Derivative->BMPR Activates Pathway

Caption: The BMP2/SMAD1 signaling pathway, a target for osteogenic 5-bromo-pyrimidine derivatives.[2]

References

Comparative Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationships (SAR) of novel chemical entities is paramount for the advancement of targeted therapies. This guide provides a comparative analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine analogs, focusing on their potential as anticancer agents and kinase inhibitors. The information presented is based on experimental data from preclinical studies, offering insights into the structural modifications that influence biological activity.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom at the 5-position and a piperidine ring at the 2-position of the pyrimidine core creates a unique chemical space for the development of targeted inhibitors. This guide will delve into the SAR of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of next-generation inhibitors.

Quantitative Comparison of Biological Activity

The in vitro cytotoxic and kinase inhibitory activities of a series of 5-bromo-pyrimidine analogs have been evaluated to determine their therapeutic potential. The data, summarized in the tables below, highlight the impact of various substitutions on the pyrimidine core.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of 5-Bromo-pyrimidine Analogs

Compound IDR1R2HCT116 (Colon)A549 (Lung)K562 (CML)U937 (Leukemia)L02 (Normal)
5c Cl2-hydroxyethylamino>100>1000.040.08>100
5e Cl2-(dimethylamino)ethylamino85.1275.230.030.05>100
6g Piperidin-1-yl4-fluorophenylamino78.2365.230.050.07>100
9e 4-(2-hydroxyethyl)piperazin-1-yl3-chloro-4-fluorophenylamino65.2355.230.020.04>100
9f 4-methylpiperazin-1-yl3-chloro-4-fluorophenylamino72.5468.230.030.06>100
10c Morpholino4-(pyridin-3-yl)pyrimidin-2-ylamino55.2345.230.010.03>100
Dasatinib --0.020.030.0010.0025.23

Data extracted from a study on novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.[1]

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity (IC50 in µM)

Compound IDBcr/Abl Kinase IC50 (µM)
5c 0.03
5e 0.02
6g 0.04
9e 0.01
9f 0.02
10c 0.008
Dasatinib 0.001

Data extracted from a study on novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

The data reveals that the nature of the substituents at the C2 and C4 positions of the 5-bromopyrimidine ring significantly influences the biological activity.

  • Substitution at C2: The presence of a piperidine or morpholine ring at the C2 position appears to be favorable for activity.

  • Substitution at C4: Aromatic amine substitutions at the C4 position, particularly those with electron-withdrawing groups like fluorine and chlorine, contribute to potent activity.

  • Kinase Inhibition: Several analogs demonstrated potent inhibition of the Bcr/Abl tyrosine kinase, with compound 10c exhibiting the highest potency among the synthesized compounds.[1]

  • Cytotoxicity: The compounds showed significant cytotoxic effects against the K562 and U937 leukemia cell lines, which are known to be driven by the Bcr/Abl fusion protein.[1] Notably, the analogs displayed much lower toxicity towards the normal human cell line (L02) compared to the standard drug, Dasatinib.[1]

Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized 5-bromo-pyrimidine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HCT116, A549, K562, U937) and a normal human cell line (L02) were seeded in 96-well plates at a density of 5 × 103 cells/well.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Bcr/Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against the Bcr/Abl tyrosine kinase was evaluated using the ADP-Glo™ Kinase Assay kit.

  • Kinase Reaction: The kinase reaction was initiated by mixing the Bcr/Abl enzyme, the substrate (Abltide), and ATP in a reaction buffer. The test compounds were added at various concentrations.

  • Incubation: The reaction mixture was incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, was measured using a luminometer.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Key Relationships

To better illustrate the structure-activity relationships and experimental workflow, the following diagrams have been generated using the DOT language.

SAR_Overview cluster_core This compound Core cluster_substituents Substituent Effects cluster_activity Biological Outcomes Core 5-Bromo-pyrimidine C2-Position C4-Position Piperidine Piperidine/Morpholine (Favorable Activity) Core:f1->Piperidine AromaticAmine Substituted Aromatic Amine (Potent Activity) Core:f2->AromaticAmine Kinase_Inhibition Bcr/Abl Kinase Inhibition Piperidine->Kinase_Inhibition AromaticAmine->Kinase_Inhibition Anticancer_Activity Anticancer Activity (Leukemia Cell Lines) Kinase_Inhibition->Anticancer_Activity

Caption: Structure-Activity Relationship (SAR) summary for 5-bromopyrimidine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 5-Bromopyrimidine Analogs MTT MTT Assay (Cytotoxicity) Synthesis->MTT Kinase_Assay ADP-Glo Kinase Assay (Bcr/Abl Inhibition) Synthesis->Kinase_Assay IC50 IC50 Value Determination MTT->IC50 Kinase_Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: Workflow for the biological evaluation of 5-bromopyrimidine analogs.

References

A Comparative Guide to Palladium Catalysts for Bromopyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine scaffold is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on bromopyrimidine cores. The choice of the palladium catalyst system, comprising the palladium precursor and a coordinating ligand, is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.

This guide provides a comparative overview of common palladium catalysts for four major classes of cross-coupling reactions of bromopyrimidines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps include:

  • Oxidative Addition: The bromopyrimidine adds to the Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation/Migratory Insertion: The coupling partner (e.g., organoboron in Suzuki-Miyaura) undergoes transmetalation, or an alkene undergoes migratory insertion (in Heck).

  • Reductive Elimination: The desired coupled product is expelled, regenerating the active Pd(0) catalyst.[1]

The nature of the ligand and the palladium precursor significantly impacts the efficiency of each step in this cycle.

Comparative Performance of Palladium Catalysts

The selection of an optimal catalyst system is dependent on the specific cross-coupling reaction and the nature of the coupling partners. The following sections provide a comparative overview of catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between bromopyrimidines and organoboron compounds.[1] The choice of catalyst and ligand is crucial for achieving high yields.

Catalyst SystemSubstrate ExampleCoupling PartnerBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane70-80-Good[2]
Pd(OAc)₂ / SPhos6-Bromopyridin-3-amineArylboronic acidK₃PO₄Toluene/H₂O100--[3]
PdCl₂(dppf)BromopyridinesArylboronic acidK₂CO₃, Cs₂CO₃DMF901288-96[4][5]
Pd(OAc)₂ / PPh₃4,6-DichloropyrimidinesArylboronic acidsK₃PO₄---Reasonable[6]

Note: Some data is extrapolated from bromopyridine substrates due to limited direct comparative data for bromopyrimidines.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with a bromopyrimidine.[7] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for high efficiency.[8]

Catalyst SystemSubstrate ExampleAmine PartnerBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
Pd₂(dba)₃ / Ligand 1-45-BromopyrimidineN-methylanilineK₃PO₄Toluene100-Excellent[9]
Pd(OAc)₂ / dppp1-(3-Bromopyridin-2-yl)ethanoneVarious aminesNaOtBuToluene80-55-98[4][10]
Pd₂(dba)₃ / XPhos6-Bromopyridin-3-aminePrimary/secondary amineLiHMDSTHF6516-[3]

Note: Ligands 1-4 in the first entry refer to specific phosphine ligands detailed in the source literature.[9] Some data is based on bromopyridine substrates.[3][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromopyrimidine and a terminal alkyne.[11][12] This reaction often employs a copper co-catalyst.

Catalyst SystemSubstrate ExampleAlkyne PartnerBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinesTerminal alkynesEt₃NDMF1003up to 96[11]
PdCl₂(PPh₃)₂ / CuI5-BromopyrimidineTerminal alkyneAmine baseAnhydrous solvent40-100--[1]
Pd(PPh₃)₂Cl₂ / CuI3-Bromopyridine-D4Terminal alkyneEt₃NTHF606-24-[13]
Heck Coupling

The Heck reaction involves the coupling of a bromopyrimidine with an alkene to form a substituted alkene.[4][14]

Catalyst SystemSubstrate ExampleAlkene PartnerBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
Pd(OAc)₂ / PPh₃ or P(o-tolyl)₃BromopyridinesAlkeneEt₃N, NaOAc, K₂CO₃DMF, Acetonitrile---[4]
Pd(OAc)₂ / NHC LigandAryl bromidesStyreneK₂CO₃DMF/H₂O80--[15]

Note: N-Heterocyclic Carbene (NHC) ligands are also effective for Heck couplings.[15] Data is generalized from bromopyridine and aryl bromide substrates.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the cross-coupling of bromopyrimidines.

Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.[3]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.[2][13]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the C-N cross-coupling of a bromopyrimidine with an amine.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., LiHMDS, 1.4 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, and base.[13]

  • Add the bromopyrimidine and the amine coupling partner.[3]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65-110 °C).[3][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Sonogashira Coupling Protocol

This is a general procedure for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)[13][16]

  • Copper(I) iodide (CuI, 4-5 mol%)[11][13]

  • Amine base (e.g., Et₃N, 3.0 equiv)[13]

  • Anhydrous solvent (e.g., DMF or THF)[11][13]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, palladium catalyst, and copper(I) iodide.[1]

  • Add the anhydrous solvent and the amine base.[1]

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.[1]

  • Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed.[1][11]

  • Upon completion, cool the reaction and filter through a pad of celite, washing with an organic solvent.[1]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Coupling Protocol

The following is a representative procedure for the Heck coupling of a bromopyrimidine.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[4]

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., Et₃N, 1.2 equiv)[4]

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • Combine the bromopyrimidine, alkene, palladium catalyst, ligand (if used), and base in a suitable solvent in a reaction vessel.[4]

  • Heat the reaction mixture under an inert atmosphere until completion, monitoring by TLC or GC.[4]

  • Cool the reaction mixture and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflow and logical relationships in palladium-catalyzed cross-coupling of bromopyrimidines.

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_workup Workup & Purification start_pyrimidine Bromopyrimidine reaction_setup Reaction Setup (Inert Atmosphere) start_pyrimidine->reaction_setup start_partner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) start_partner->reaction_setup catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst->reaction_setup ligand Ligand (e.g., PPh₃, XPhos) ligand->reaction_setup base Base (e.g., K₂CO₃, NaOtBu) base->reaction_setup solvent Solvent (e.g., Toluene, DMF) solvent->reaction_setup heating Heating (e.g., 80-120 °C) reaction_setup->heating extraction Extraction heating->extraction purification Column Chromatography extraction->purification end_product Coupled Pyrimidine Product purification->end_product

Caption: Experimental workflow for palladium-catalyzed cross-coupling.

G cluster_problem Synthetic Goal cluster_decision Decision Point cluster_options Catalyst System Options cluster_outcome Expected Outcome problem Couple Bromopyrimidine with Partner 'R' decision Select Coupling Type problem->decision suzuki Suzuki-Miyaura (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) decision->suzuki R = Aryl/Vinyl (from Boronic Acid) buchwald Buchwald-Hartwig (e.g., Pd₂(dba)₃/XPhos) decision->buchwald R = Amine sonogashira Sonogashira (e.g., PdCl₂(PPh₃)₂/CuI) decision->sonogashira R = Alkyne heck Heck (e.g., Pd(OAc)₂) decision->heck R = Alkene outcome Desired Coupled Product suzuki->outcome buchwald->outcome sonogashira->outcome heck->outcome

Caption: Logical workflow for selecting a palladium catalyst system.

References

A Comparative Guide to the Structural Validation of Novel Compounds Derived from 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 5-Bromo-2-(piperidin-1-yl)pyrimidine. The focus is on the structural validation of these new chemical entities, supported by experimental data and detailed methodologies. This document is intended to aid researchers in the fields of medicinal chemistry and drug discovery in evaluating and pursuing promising new therapeutic agents based on the pyrimidine scaffold.

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][4] The presence of a bromine atom at the 5-position of the pyrimidine ring offers a reactive site for further chemical modifications, such as Suzuki and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds.[5][6]

Comparative Analysis of Novel Derivatives

This guide will focus on two classes of novel compounds that can be synthesized from this compound and its close analogs: Pyrimidine Acrylamides and 5-Aryl/Alkynyl-Substituted Pyrimidines .

Pyrimidine Acrylamides

A series of novel pyrimidine acrylamides has been synthesized from a precursor closely related to this compound, specifically 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one. These compounds demonstrate the potential for developing new derivatives with interesting biological activities.

Table 1: Spectroscopic Data for Representative Pyrimidine Acrylamides

Compound IDStructure¹H NMR (CDCl₃, 300 MHz) δ (ppm)
PA-1 (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(3-phenoxyphenyl)acrylamide1.53–1.63 (m, 6H), 3.54–3.57 (m, 4H), 6.79 (d, J = 15.5 Hz, 1H), 6.89–6.97 (m, 4H), 7.08 (dt, J = 14.8, 4.7 Hz, 2H), 7.20 (t, J = 9.7 Hz, 2H), 7.29 (s, 1H), 7.53 (d, J = 15.5 Hz, 1H)
PA-2 (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide1.56–1.71 (m, 6H), 3.57–3.61 (m, 4H), 6.69 (d, J = 15.1 Hz, 1H), 7.01 (dd, J = 5.0, 3.5 Hz, 1H), 7.18 (d, J = 3.5 Hz, 1H), 7.28 (d, J = 5.1 Hz, 1H), 7.76 (d, J = 15.1 Hz, 1H)
5-Aryl/Alkynyl-Substituted Pyrimidines (Hypothetical Derivatives)

Table 2: Predicted Spectroscopic Data for Hypothetical 5-Substituted-2-(piperidin-1-yl)pyrimidine Derivatives

Compound IDStructurePredicted ¹H NMR δ (ppm)Predicted ¹³C NMR δ (ppm)Predicted MS (m/z)
SP-1 (Aryl) 5-Phenyl-2-(piperidin-1-yl)pyrimidine~8.5 (s, 2H, pyrimidine-H), 7.2-7.6 (m, 5H, Ar-H), ~3.8 (t, 4H, piperidine-H), ~1.7 (m, 6H, piperidine-H)~162 (C2), ~158 (C4, C6), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~110 (C5), ~45 (piperidine-CH₂), ~26 (piperidine-CH₂), ~24 (piperidine-CH₂)[M+H]⁺ ~240
SP-2 (Alkynyl) 5-(Phenylethynyl)-2-(piperidin-1-yl)pyrimidine~8.6 (s, 2H, pyrimidine-H), 7.3-7.5 (m, 5H, Ar-H), ~3.8 (t, 4H, piperidine-H), ~1.7 (m, 6H, piperidine-H)~162 (C2), ~159 (C4, C6), ~132 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~108 (C5), ~90 (C≡C), ~85 (C≡C), ~45 (piperidine-CH₂), ~26 (piperidine-CH₂), ~24 (piperidine-CH₂)[M+H]⁺ ~264

Experimental Protocols

Synthesis of Pyrimidine Acrylamides (General Procedure)

A solution of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and a suitable carboxylic acid in DMF is treated with EDCI and HOBt. The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization.

Structural Validation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer at 300 or 400 MHz. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. Samples are dissolved in a suitable solvent like methanol or acetonitrile.[1]

Single Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. Data is collected on a diffractometer equipped with a graphite-monochromated Mo-Kα radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F².[8][9]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_bioactivity Biological Evaluation start This compound reaction1 Suzuki/Sonogashira Coupling start->reaction1 precursor Amination/Nitrosation start->precursor product1 5-Aryl/Alkynyl Derivatives reaction1->product1 nmr NMR Spectroscopy (1H, 13C) product1->nmr ms Mass Spectrometry (HRMS) product1->ms xray X-ray Crystallography (if single crystals obtained) product1->xray bioassay In vitro Assays (e.g., anticancer) product1->bioassay reaction2 Amide Coupling precursor->reaction2 Acylation product2 Pyrimidine Acrylamides product2->nmr product2->ms product2->xray product2->bioassay

Caption: Synthesis and validation workflow for novel pyrimidine derivatives.

Potential Biological Activity and Signaling Pathways

Derivatives of piperidinyl-pyrimidine have shown significant potential as anticancer agents.[10] The piperidine moiety can play a crucial role in the molecule's interaction with biological targets. These compounds often exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One such critical pathway is the PI3K/Akt signaling pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[7][10]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Novel Pyrimidine Derivative Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits?

Caption: Potential inhibition of the PI3K/Akt pathway by novel pyrimidines.

Conclusion

This compound serves as a valuable starting material for the synthesis of diverse novel compounds with significant therapeutic potential. The structural validation of these new entities through a combination of spectroscopic and crystallographic techniques is paramount. The comparative data and protocols presented in this guide aim to facilitate the development of the next generation of pyrimidine-based drugs. Further investigation into the biological activities of these compounds, particularly their effects on key signaling pathways like PI3K/Akt, is warranted.

References

A Comparative Benchmarking Guide to 5-Bromo-2-(piperidin-1-yl)pyrimidine and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Synthetic Intermediates for Kinase Inhibitor Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The strategic functionalization of this core is paramount, and the choice of synthetic intermediates can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive benchmark of 5-Bromo-2-(piperidin-1-yl)pyrimidine against its primary alternatives: 5-Chloro-2-(piperidin-1-yl)pyrimidine, 5-Iodo-2-(piperidin-1-yl)pyrimidine, and 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.

Executive Summary: Performance at a Glance

This compound represents a well-balanced intermediate, offering a compromise between reactivity and stability. Its chloro- counterpart is more cost-effective but less reactive, often requiring more stringent reaction conditions. Conversely, the iodo- derivative provides the highest reactivity, leading to faster reaction times and potentially higher yields, albeit at a higher cost. The boronic acid pinacol ester offers an alternative approach for Suzuki-Miyaura coupling, reversing the roles of the coupling partners.

Data Presentation: Head-to-Head Comparison

The following tables summarize the performance of each intermediate in two of the most crucial C-C and C-N bond-forming reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

IntermediateRelative ReactivityTypical Catalyst SystemTypical Reaction TimeTypical Yield (%)Relative Cost
5-Chloro-2-(piperidin-1-yl)pyrimidineLowPd(dppf)Cl₂, SPhos G312-24 h60-80Low
This compound Moderate Pd(PPh₃)₄, Pd(dppf)Cl₂ 4-12 h 75-95 Moderate
5-Iodo-2-(piperidin-1-yl)pyrimidineHighPd(PPh₃)₄, Pd(dppf)Cl₂1-4 h85-98High
2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol esterHighPd(dppf)Cl₂, XPhos G32-8 h80-95High

Table 2: Comparative Performance in Buchwald-Hartwig Amination

IntermediateRelative ReactivityTypical Catalyst SystemTypical Reaction TimeTypical Yield (%)Relative Cost
5-Chloro-2-(piperidin-1-yl)pyrimidineLowPd₂(dba)₃/XPhos18-36 h50-75Low
This compound Moderate Pd₂(dba)₃/BINAP 8-16 h 70-90 Moderate
5-Iodo-2-(piperidin-1-yl)pyrimidineHighPd₂(dba)₃/RuPhos2-8 h80-95High

Note: Yields and reaction times are indicative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system used.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and BINAP to a flame-dried Schlenk flask.

  • Add this compound, aniline, and NaOtBu.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Logical Relationship of Intermediates in Cross-Coupling Reactions

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_cost Relative Cost cluster_alternative Alternative Strategy Iodo 5-Iodo-2-(piperidin-1-yl)pyrimidine Bromo This compound Iodo->Bromo Decreasing Reactivity (I > Br > Cl) Chloro 5-Chloro-2-(piperidin-1-yl)pyrimidine Bromo->Chloro Decreasing Reactivity (I > Br > Cl) High High Moderate Moderate High->Moderate Decreasing Cost Low Low Moderate->Low Decreasing Cost BoronicEster 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester BoronicEster->Bromo Reverses Coupling Partner Roles

Caption: Comparison of reactivity and cost of halo-pyrimidine intermediates.

Experimental Workflow for Suzuki-Miyaura Coupling

G Start Start Setup Reaction Setup: - 5-Halopyrimidine - Boronic Acid - Pd Catalyst & Base - Solvent Start->Setup Reaction Heating and Stirring (e.g., 90-100 °C) Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench - Extract - Dry Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine-based inhibitor.

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-(piperidin-1-yl)pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a halogenated pyrimidine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on information for structurally similar compounds, including other brominated pyrimidines and piperidine-containing molecules. These compounds are generally classified as irritants, and caution should be exercised during handling.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact, as related compounds can cause skin irritation.[1][2]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust, as related compounds can cause serious eye irritation.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols.[3]

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Avoid generating dust when handling the solid compound.[4][5]

  • Prevent contact with skin, eyes, and clothing.[1][5]

  • Do not release the chemical into the environment.[5][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of segregation, containment, and transfer to a licensed waste management service.

Experimental Protocol: Chemical Waste Disposal

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads).[2]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[2]

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant).[2]

  • Solid Waste Collection:

    • Carefully sweep up any solid this compound using a dedicated brush and dustpan to avoid creating dust.[2]

    • Place the collected solid waste, along with any contaminated disposable items, directly into the designated hazardous waste container.[2][3]

  • Liquid Waste Collection (if in solution):

    • If the compound is in a solvent, do not dispose of it down the drain.

    • Collect the liquid waste in a designated, labeled hazardous waste container for flammable or halogenated organic solvents, as appropriate.

    • Ensure the container is properly sealed to prevent evaporation.

  • Decontamination of Surfaces and Equipment:

    • Clean any contaminated surfaces or non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect the cleaning materials (e.g., wipes, absorbent pads) and dispose of them in the designated solid hazardous waste container.[3]

  • Storage of Waste:

    • Securely seal the hazardous waste container.[2]

    • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5][7] The storage area should be clearly marked as a hazardous waste storage area.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[2][8]

    • All disposal must be conducted in accordance with local, state, and federal environmental regulations.[2][8] Do not dispose of this chemical in regular trash or down the sanitary sewer.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste 3a. Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste 3b. Liquid Waste (Compound in solution) waste_type->liquid_waste Liquid collect_solid 4a. Carefully sweep and place in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid 4b. Pour into labeled liquid hazardous waste container liquid_waste->collect_liquid decontaminate 5. Decontaminate Surfaces & Equipment collect_solid->decontaminate collect_liquid->decontaminate store 6. Securely Seal and Store Waste in Designated Accumulation Area decontaminate->store dispose 7. Arrange for Pickup by Licensed Waste Disposal Service store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal protocols for handling 5-Bromo-2-(piperidin-1-yl)pyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the safety data of structurally similar compounds, including other brominated pyrimidines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before beginning any work.

Hazard Identification

Based on analogous compounds, this compound is anticipated to possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Ingestion may be harmful.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US or EN in the EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure a copy of this safety guide and the SDS of a similar compound is accessible.

  • Verify that a chemical fume hood is in proper working order.

  • Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) within the fume hood to contain any potential dust.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Weighing and Handling:

  • Perform all manipulations of the solid compound within a certified chemical fume hood.

  • Wear all prescribed PPE as detailed in the table above.

  • Handle the compound gently to avoid generating dust.

  • Keep the container tightly closed when not in use.[1]

3. Dissolution (if applicable):

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound and other materials in use.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of following specific procedures.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][3][4] Do not mix with non-halogenated waste.[2][4]

  • Container Management: Use a robust, sealed container for waste collection. Ensure the container is properly labeled with the chemical name and hazard symbols.

  • Disposal Method: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4] Incineration is a common disposal method for halogenated organic waste.[3][5]

  • Do not dispose of this compound or its waste down the drain or in regular trash.[6][7]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Guide prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 Enter Fume Hood handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(piperidin-1-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.